[2-(Furan-2-yl)pyridin-3-yl]methanamine
Description
BenchChem offers high-quality [2-(Furan-2-yl)pyridin-3-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Furan-2-yl)pyridin-3-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[2-(furan-2-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEASYBNGICNMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of [2-(Furan-2-yl)pyridin-3-yl]methanamine
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2-(Furan-2-yl)pyridin-3-yl]methanamine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis requires a strategic approach to construct the core bi-aryl system and subsequently introduce the aminomethyl functionality. This guide provides a detailed exploration of two primary synthetic strategies: a convergent approach utilizing palladium-catalyzed cross-coupling reactions to form the 2-(furan-2-yl)pyridine scaffold followed by functional group manipulation, and a linear approach involving the construction of the aminomethyl pyridine precursor prior to furan ring installation. Each strategy is presented with in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations.
Introduction
The fusion of pyridine and furan ring systems generates a class of compounds with significant potential in drug discovery and functional materials development. The title compound, [2-(Furan-2-yl)pyridin-3-yl]methanamine, serves as a key intermediate for the synthesis of more complex molecular architectures. The strategic placement of the aminomethyl group at the 3-position of the pyridine ring, adjacent to the furan moiety at the 2-position, offers a versatile handle for further chemical modifications. This guide aims to provide a comprehensive overview of the synthetic routes to this important molecule, enabling researchers to make informed decisions in their synthetic endeavors.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two logical disconnections, forming the basis of our strategic approach.
Caption: Retrosynthetic analysis of [2-(Furan-2-yl)pyridin-3-yl]methanamine.
Strategy A focuses on the initial construction of the 2-(furan-2-yl)pyridine core, followed by the introduction of the aminomethyl group. This can be achieved through the reduction of a nitrile or the reductive amination of an aldehyde.
Strategy B involves the use of a pre-functionalized pyridine starting material, where the aminomethyl group (or a precursor) is already in place before the cross-coupling reaction to introduce the furan ring.
Strategy A: Late-Stage Aminomethylation via Cross-Coupling and Functional Group Interconversion
This is often the more convergent and flexible approach, allowing for the synthesis of various analogues from a common intermediate.
Part 1: Synthesis of the 2-(Furan-2-yl)pyridine Core via Palladium-Catalyzed Cross-Coupling
The formation of the C-C bond between the furan and pyridine rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice of coupling partners is critical and depends on the availability of starting materials and tolerance of other functional groups.
The Suzuki-Miyaura coupling is a robust and widely used method that involves the reaction of an organoboron compound with an organohalide.[1][2] For the synthesis of 2-(furan-2-yl)nicotinonitrile, the reaction would involve furan-2-boronic acid and 2-chloronicotinonitrile.
Reaction Scheme:
Sources
[2-(Furan-2-yl)pyridin-3-yl]methanamine chemical properties and structure
Executive Summary
[2-(Furan-2-yl)pyridin-3-yl]methanamine is a highly functionalized biaryl compound that serves as a privileged building block in modern medicinal chemistry. Featuring a pyridine core, a furan ring at the C2 position, and a primary methanamine at the C3 position, this molecule provides a unique spatial arrangement of hydrogen-bond donors, acceptors, and hydrophobic surfaces. This technical guide provides an in-depth analysis of its structural properties, field-proven synthetic methodologies, and its critical role as a pharmacophore in drug discovery, particularly in the development of targeted kinase inhibitors.
Structural and Physicochemical Profiling
The architectural significance of [2-(Furan-2-yl)pyridin-3-yl]methanamine lies in its electronic distribution and conformational flexibility. Pyridine rings are frequently utilized in drug design for their capacity to participate in hydrogen bonding, π-π stacking, and metal coordination[1]. The furan ring adds a localized electron-rich hydrophobic surface, while the methanamine group acts as a highly reactive nucleophile for synthetic elaboration and a critical salt-bridge donor in biological systems.
Quantitative Data Summary
The following table summarizes the computed physicochemical properties of the C10H10N2O isomeric class, which are essential for predicting pharmacokinetic behavior (ADME) during hit-to-lead optimization[2].
| Property | Value | Pharmacological Implication |
| Molecular Formula | C10H10N2O | Standard biaryl amine building block |
| Molecular Weight | 174.20 g/mol | Low MW, ideal for fragment-based drug discovery (FBDD) |
| Exact Mass | 174.0793 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation |
| Topological Polar Surface Area (TPSA) | ~52.1 Ų | Excellent membrane permeability; likely blood-brain barrier (BBB) penetrant |
| Hydrogen Bond Donors | 1 | Provided by the primary amine (-NH2) |
| Hydrogen Bond Acceptors | 3 | Pyridine nitrogen, furan oxygen, and amine nitrogen |
| Rotatable Bonds | 2 | Allows conformational adaptation within target binding pockets |
Synthetic Methodologies & Protocols
The most robust and scalable approach to synthesizing 2-arylpyridine-3-methanamines relies on a convergent strategy: a transition-metal-catalyzed cross-coupling to establish the biaryl core, followed by the selective reduction of a nitrile precursor[3].
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Construct the 2-(furan-2-yl)nicotinonitrile core. Causality & Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand is sterically demanding and electron-rich, which prevents catalyst deactivation and accelerates the critical reductive elimination step[4]. A biphasic solvent system is chosen because water is required to dissolve the inorganic base, generating the reactive boronate complex necessary for transmetalation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under inert argon atmosphere, combine 2-chloro-3-cyanopyridine (1.0 eq) and furan-2-boronic acid (1.2 eq).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Solvent Introduction: Degas a mixture of 1,4-dioxane and deionized water (4:1 v/v) by sparging with argon for 15 minutes, then add to the flask.
-
Reaction: Heat the mixture to 90°C and stir for 8–12 hours. Monitor conversion via TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield 2-(furan-2-yl)nicotinonitrile.
Experimental Protocol 2: Nitrile Reduction to Primary Amine
Objective: Convert the nitrile intermediate to [2-(Furan-2-yl)pyridin-3-yl]methanamine. Causality & Rationale: Catalytic hydrogenation using Raney Nickel is preferred over strong hydride donors (like LiAlH₄) to ensure scalability and safety. The critical addition of methanolic ammonia is required to suppress the formation of secondary amine dimers. The excess ammonia outcompetes the newly formed primary amine for the highly reactive intermediate imine, effectively trapping it and driving the reaction toward the desired primary amine.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(furan-2-yl)nicotinonitrile in a 7N solution of ammonia in methanol.
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10% w/w) in water (Caution: Pyrophoric).
-
Hydrogenation: Transfer the mixture to a Parr shaker or autoclave. Purge with H₂ gas and pressurize to 50 psi.
-
Reaction: Shake at room temperature for 16 hours.
-
Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the catalyst (keep the filter cake wet). Concentrate the filtrate under reduced pressure to afford the crude[2-(Furan-2-yl)pyridin-3-yl]methanamine.
Synthetic workflow for[2-(Furan-2-yl)pyridin-3-yl]methanamine via Suzuki coupling and reduction.
Pharmacological Relevance in Drug Discovery
Pyridine-based methanamines are critical pharmacophores in the development of targeted therapeutics, particularly kinase inhibitors such as CSF1R inhibitors[5] and RET inhibitors[6]. The spatial geometry of the 2,3-disubstituted pyridine allows the molecule to act as a highly effective "hinge-binding" motif.
-
Hinge Region Interaction: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, coordinating directly with the backbone amides of the kinase hinge region.
-
Gatekeeper Pocket: The furan ring, positioned at C2, projects into the hydrophobic gatekeeper pocket. Its electron-rich nature allows for favorable π-π stacking or edge-to-face aromatic interactions, driving target selectivity[1].
-
Solvent Channel / DFG Motif: The methanamine group at C3 acts as a versatile vector. It can form critical salt bridges with conserved aspartate/glutamate residues in the DFG motif or be further functionalized (e.g., converted to an amide or urea) to extend into the solvent-exposed channel, optimizing the drug's pharmacokinetic profile[5].
Pharmacophore mapping of the biaryl methanamine core within a typical kinase active site.
Analytical Validation & Quality Control
To ensure a self-validating system, the synthesized compound must undergo rigorous analytical characterization to confirm structural integrity and purity before deployment in biological assays.
-
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): The defining feature is the singlet corresponding to the methylene protons (-CH₂-NH₂) typically appearing between 3.80 and 4.00 ppm. The furan protons will present as distinct multiplets (e.g., a doublet of doublets around 6.5 ppm for the C4 proton), while the pyridine protons will show characteristic downfield shifts (7.2–8.6 ppm) due to the electron-withdrawing nature of the heterocycle.
-
High-Performance Liquid Chromatography (HPLC): Purity must exceed 95%, monitored at 254 nm, confirming the absence of the secondary amine dimer byproduct.
-
Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) must confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 175.08, matching the exact mass of the C10H10N2O isomer[2].
References
-
Title: PubChem Compound Summary for CID 11332763, (5-Pyridin-3-ylfuran-2-yl)methanamine Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl) methanamine derivatives as potential antimicrobial agents Source: Indian Journal of Chemistry URL: [Link]
-
Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: MDPI (Molecules) URL: [Link]
- Title: US10202365B2 - 2-(pyridin-3-yl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. (5-Pyridin-3-ylfuran-2-yl)methanamine | C10H10N2O | CID 11332763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. queensu.scholaris.ca [queensu.scholaris.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 6. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
Spectroscopic Elucidation of [2-(Furan-2-yl)pyridin-3-yl]methanamine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, [2-(Furan-2-yl)pyridin-3-yl]methanamine. As a molecule of interest for applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from analogous structures, this guide serves as a foundational reference for the characterization and utilization of this compound. We delve into the causality behind experimental choices, present detailed analytical protocols, and provide a logical interpretation of the spectral data to fully elucidate the molecular structure.
Introduction: The Structural Significance of a Furan-Pyridine Scaffold
The conjugation of furan and pyridine rings within a single molecular entity, as seen in [2-(Furan-2-yl)pyridin-3-yl]methanamine, presents a unique electronic and structural landscape. The electron-rich furan system and the electron-deficient pyridine ring, bridged and further functionalized with a reactive aminomethyl group, suggest potential for a diverse range of chemical interactions and biological activities. Accurate and unambiguous structural confirmation is the bedrock of any further investigation into such a molecule's potential. Spectroscopic techniques, namely NMR, IR, and MS, are the cornerstones of this characterization, each providing a unique piece of the structural puzzle. This guide will systematically deconstruct the expected spectroscopic signature of [2-(Furan-2-yl)pyridin-3-yl]methanamine, providing a detailed roadmap for its identification and analysis.
Molecular Structure and Numbering
Caption: Molecular structure of [2-(Furan-2-yl)pyridin-3-yl]methanamine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For [2-(Furan-2-yl)pyridin-3-yl]methanamine, both ¹H and ¹³C NMR will provide a wealth of information.
Experimental Protocol: NMR Sample Preparation and Acquisition
The quality of NMR data is directly contingent on meticulous sample preparation.[1][2]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of [2-(Furan-2-yl)pyridin-3-yl]methanamine.[3]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is a suitable alternative, particularly for observing exchangeable protons like those of the amine group.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.[4]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., DEPT) is employed to simplify the spectrum and provide information on the number of attached protons to each carbon.[5]
-
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and assignments for the protons of [2-(Furan-2-yl)pyridin-3-yl]methanamine.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | dd | 1H | H-6 (Pyridine) |
| ~7.80 | dd | 1H | H-4 (Pyridine) |
| ~7.65 | dd | 1H | H-5' (Furan) |
| ~7.30 | dd | 1H | H-5 (Pyridine) |
| ~6.80 | d | 1H | H-3' (Furan) |
| ~6.55 | dd | 1H | H-4' (Furan) |
| ~3.90 | s | 2H | -CH₂-NH₂ |
| ~1.80 | br s | 2H | -NH₂ |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals a distinct set of signals corresponding to the aromatic protons of the pyridine and furan rings, as well as the aliphatic protons of the aminomethyl group.
-
Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atom. The H-6 proton, being ortho to the nitrogen, is anticipated to be the most deshielded. The coupling patterns (doublet of doublets) arise from ortho and meta couplings to neighboring protons.
-
Furan Ring Protons: The furan protons will also resonate in the aromatic region, typically at slightly higher field than the pyridine protons. The H-5' proton, adjacent to the oxygen atom, is expected to be the most deshielded of the furan protons.
-
Aminomethyl Protons: The methylene (-CH₂-) protons of the aminomethyl group are expected to appear as a singlet around δ 3.90 ppm. The adjacent amine protons (-NH₂) typically present as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift of the amine protons is highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-2 (Pyridine) |
| ~153.0 | C-2' (Furan) |
| ~149.0 | C-6 (Pyridine) |
| ~143.0 | C-5' (Furan) |
| ~137.0 | C-4 (Pyridine) |
| ~131.0 | C-3 (Pyridine) |
| ~123.0 | C-5 (Pyridine) |
| ~112.0 | C-4' (Furan) |
| ~108.0 | C-3' (Furan) |
| ~45.0 | -CH₂-NH₂ |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton.
-
Aromatic Carbons: The carbon atoms of both the pyridine and furan rings are expected in the δ 100-160 ppm range. The carbons directly attached to the electronegative nitrogen (C-2, C-6) and oxygen (C-2', C-5') atoms will be the most deshielded.
-
Aliphatic Carbon: The methylene carbon of the aminomethyl group will appear at a significantly higher field, around δ 45.0 ppm.
Caption: Key predicted ¹H and ¹³C NMR chemical shifts for [2-(Furan-2-yl)pyridin-3-yl]methanamine.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]
Experimental Protocol: IR Spectrum Acquisition
A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.[7]
Protocol:
-
Sample Preparation: Place a small amount (1-2 mg) of solid [2-(Furan-2-yl)pyridin-3-yl]methanamine directly onto the ATR crystal.
-
Pressure Application: Apply pressure with the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, 16-32 scans are typically co-added.
-
Predicted IR Spectral Data
The following table lists the predicted characteristic IR absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3150-3000 | C-H stretch | Aromatic (Pyridine and Furan) |
| 2950-2800 | C-H stretch | Aliphatic (-CH₂-) |
| ~1600, ~1580, ~1470 | C=C and C=N stretch | Aromatic Rings |
| ~1250 | C-N stretch | Aryl-Amine |
| ~1150 | C-O-C stretch | Furan Ring |
| 900-650 | C-H out-of-plane bend | Aromatic Substitution Pattern |
Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups.
-
N-H Stretching: The presence of a primary amine is strongly indicated by two bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[8]
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
Aromatic Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine and furan rings will be observed in the 1600-1450 cm⁻¹ region.
-
Fingerprint Region: The region below 1300 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole, including the C-N and C-O-C stretching vibrations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this purpose.[9]
Experimental Protocol: EI-MS Acquisition
Protocol:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV, which provides reproducible fragmentation patterns suitable for library matching.
-
Ion Source Temperature: Maintained at approximately 200-250°C.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
Predicted Mass Spectrometry Data
The molecular formula of [2-(Furan-2-yl)pyridin-3-yl]methanamine is C₁₀H₁₀N₂O, with a monoisotopic mass of 174.0793 g/mol .
| m/z | Ion | Proposed Fragmentation Pathway |
| 174 | [M]⁺• | Molecular Ion |
| 173 | [M-H]⁺ | Loss of a hydrogen radical |
| 157 | [M-NH₃]⁺• | Loss of ammonia |
| 145 | [M-CH₂NH₂]⁺ | Alpha-cleavage, loss of the aminomethyl radical |
| 117 | [C₈H₇N]⁺ | Loss of CO from the [M-CH₂NH₂]⁺ fragment |
| 91 | [C₆H₅N]⁺• | Fragmentation of the pyridine ring |
| 78 | [C₅H₄N]⁺ | Pyridinium cation |
Interpretation of the Mass Spectrum
The EI mass spectrum is expected to show a prominent molecular ion peak at m/z 174. The fragmentation pattern will be dictated by the relative stabilities of the resulting ions and neutral fragments.
-
Molecular Ion: A relatively stable molecular ion is expected due to the aromatic nature of the compound.
-
Alpha-Cleavage: The most significant fragmentation pathway is likely the cleavage of the C-C bond between the pyridine ring and the aminomethyl group (alpha-cleavage), resulting in a stable benzylic-type cation at m/z 145.
-
Loss of Ammonia: Loss of a neutral ammonia molecule from the molecular ion could lead to a fragment at m/z 157.
-
Ring Fragmentation: Further fragmentation of the pyridine and furan rings will lead to a series of lower mass ions, providing further structural information.
Caption: Predicted major fragmentation pathways for [2-(Furan-2-yl)pyridin-3-yl]methanamine in EI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of [2-(Furan-2-yl)pyridin-3-yl]methanamine. The predicted NMR, IR, and MS data, grounded in established chemical principles and supported by data from analogous structures, offer a detailed and self-consistent picture of its molecular architecture. The characteristic signals in the ¹H and ¹³C NMR spectra will confirm the connectivity of the furan and pyridine rings and the aminomethyl substituent. The IR spectrum will verify the presence of the key functional groups, particularly the primary amine. Finally, mass spectrometry will confirm the molecular weight and provide valuable structural information through its fragmentation pattern. This guide serves as a critical resource for researchers, enabling confident identification and facilitating further exploration of the chemical and biological properties of this promising heterocyclic compound.
References
-
NMR Sample Preparation Guidelines. (2025, May 23). Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
NMR Sample Preparation Guidelines. (2011, February 16). Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved from [Link]
- Niven, M. L., & Percy, G. C. (1977). Infrared Spectra of Some Metal (II) Complexes of 2-Aminomethylpyridine. Journal of Molecular Structure, 41(1), 125-131.
- Lawrence, R., & Waight, E. S. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.
-
Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. College of Engineering. Retrieved from [Link]
-
LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Department of Chemistry. Retrieved from [Link]
-
American Chemical Society. (2017, February 28). Infrared Spectroscopy. ACS Reagent Chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806.
-
ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
MDPI. (2022, March 10). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected IR spectral data a for 1 and 2. Retrieved from [Link]
-
ACS Publications. (1968). Infrared Spectra from 80 to 2000 Cm -1 of Some Metal-Ammine Complexes. Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Pyridine Derivatives and Furan Derivatives Identified From the Medicinal Mushroom Irpex lacteus SY1002. Retrieved from [Link]
-
ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
-
MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
PMC. (n.d.). 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Retrieved from [Link]
-
Chegg.com. (2015, March 20). Solved Below is the predicted 13C NMR spectrum for either. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Furan. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Journal of the Chinese Chemical Society, 58(3), 374-378.
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).... Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. CASCADE [nova.chem.colostate.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Download NMR Predict - Mestrelab [mestrelab.com]
- 7. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 8. Visualizer loader [nmrdb.org]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Characterization of [2-(Furan-2-yl)pyridin-3-yl]methanamine
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the core physical properties of [2-(Furan-2-yl)pyridin-3-yl]methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition of the experimental methodologies required to characterize this and similar novel chemical entities. We delve into the causal reasoning behind experimental choices, presenting self-validating protocols for determining key physicochemical parameters such as melting point, boiling point, solubility, and pKa. Furthermore, this guide outlines the principles and procedures for structural elucidation and confirmation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for the specific title compound is not prevalent in publicly accessible literature, this guide equips researchers with the necessary protocols and theoretical understanding to perform a thorough characterization. For illustrative purposes, data from closely related isomers are presented to provide a comparative context.
Introduction and Molecular Overview
[2-(Furan-2-yl)pyridin-3-yl]methanamine is a heterocyclic compound featuring a pyridine ring substituted with a furan ring at the 2-position and a methanamine group at the 3-position. This unique arrangement of aromatic and basic functionalities suggests its potential as a scaffold in medicinal chemistry, potentially interacting with a variety of biological targets. The spatial arrangement and electronic properties of the furan, pyridine, and amine moieties are critical determinants of the molecule's behavior, including its solubility, membrane permeability, and receptor-binding affinity.
Accurate characterization of its physical properties is a non-negotiable prerequisite for any meaningful preclinical development. These parameters govern everything from formulation and dosage form design to absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides the foundational knowledge for such a characterization.
Table 1: Core Molecular Identifiers for [2-(Furan-2-yl)pyridin-3-yl]methanamine and Related Isomers
| Property | [2-(Furan-2-yl)pyridin-3-yl]methanamine (Target Compound) | (5-Pyridin-3-ylfuran-2-yl)methanamine[1] | [6-(Furan-2-yl)pyridin-3-yl]methanamine[2] |
| Molecular Formula | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol | 174.20 g/mol | 174.20 g/mol |
| CAS Number | Not readily available | 837376-48-4 | 441055-75-0 |
Melting and Boiling Point Determination
The melting and boiling points are fundamental physical constants that provide an initial indication of a compound's purity. For crystalline solids, a sharp melting point range is indicative of high purity, while impurities typically lead to a broadened and depressed melting range.
Causality in Experimental Design
The choice of method for determining the melting point depends on the amount of sample available and the required accuracy. The capillary method is standard and requires only a small amount of material. The heating rate is a critical parameter; a rapid ramp can lead to an artificially high and broad melting range due to a lag in thermal equilibrium between the heating block, the thermometer, and the sample. A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for accuracy.
For boiling point, the measurement is sensitive to atmospheric pressure. Therefore, reporting the pressure at which the boiling point was determined is essential. For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and effective technique.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation : Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[3] Pack the sample tightly by tapping the tube on a hard surface.
-
Apparatus Setup : Place the capillary tube into a calibrated melting point apparatus.
-
Initial Heating : If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15 °C per minute.[3]
-
Accurate Determination : Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording : Record the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[4]
Experimental Protocol: Micro Boiling Point Determination
-
Apparatus Setup : Attach a small test tube containing 0.2-0.3 mL of the sample to a thermometer. Place a short, sealed capillary tube (fusion tube) open-end down into the test tube.
-
Heating : Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.[5]
-
Observation : As the temperature rises, air trapped in the fusion tube will be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the fusion tube.
-
Data Recording : Stop heating. As the apparatus cools, the stream of bubbles will slow and then stop. The temperature at which the liquid is drawn back into the fusion tube is the boiling point of the sample.[5]
Caption: Workflow for micro boiling point determination.
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. For a compound like [2-(Furan-2-yl)pyridin-3-yl]methanamine, which possesses both basic (amine) and aromatic character, solubility is expected to be highly dependent on pH.
Theoretical Underpinnings
The aqueous solubility of ionizable compounds is governed by the intrinsic solubility of the neutral form (S₀) and the pKa of the ionizable group(s). As a primary amine, the title compound will be protonated in acidic solutions, forming a more soluble salt. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile. Kinetic and thermodynamic solubility are two important distinctions; kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility is the true equilibrium concentration.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[7]
Experimental Protocol: Equilibrium (Shake-Flask) Solubility
-
Media Preparation : Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Sample Addition : Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The presence of solid material at the end of the experiment is essential to ensure saturation.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Processing : Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.
-
Quantification : Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Solid-State Analysis : Analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.
Caption: Shake-flask method for solubility determination.
Acid Dissociation Constant (pKa)
The pKa value quantifies the acidity or basicity of a compound. For [2-(Furan-2-yl)pyridin-3-yl]methanamine, the primary aliphatic amine is the most basic site, and the pyridine nitrogen is also basic, though likely less so. The pKa values will dictate the ionization state of the molecule at different physiological pHs, which profoundly impacts its interaction with biological targets and its ADME properties.
Rationale for Method Selection
Potentiometric titration is a highly accurate method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally. The pKa can be determined from the inflection point of the titration curve. For compounds with low aqueous solubility, co-solvents can be used, and the apparent pKa can be extrapolated back to aqueous conditions.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation : Accurately weigh and dissolve a known amount of the compound in deionized water or a suitable co-solvent system (e.g., methanol-water).
-
Titration : While stirring and monitoring the pH with a calibrated electrode, incrementally add a standardized solution of hydrochloric acid.
-
Data Collection : Record the pH value after each addition of titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, calculate the first and second derivatives of the titration curve to precisely locate the equivalence point(s).
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation and is an essential component of a complete physicochemical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the furan and pyridine rings in the aromatic region (typically 6.0-9.0 ppm). The aminomethyl (-CH₂NH₂) protons will likely appear as a singlet or a multiplet in the aliphatic region (around 3.5-4.5 ppm). The N-H protons of the primary amine may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR : The carbon NMR will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be characteristic of the furan, pyridine, and aminomethyl environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch : As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. These bands are typically sharper and weaker than the O-H stretch of alcohols.[8][9]
-
N-H Bend : A scissoring vibration for the -NH₂ group should be visible around 1580-1650 cm⁻¹.[8]
-
C-N Stretch : The C-N stretching of the aliphatic amine will likely appear in the 1020-1250 cm⁻¹ region.[8]
-
Aromatic C-H and C=C/C=N Stretches : Bands corresponding to the furan and pyridine rings will be present in the fingerprint region and at wavenumbers above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern, which can further confirm the structure.
-
Molecular Ion : Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 175.21.
-
Nitrogen Rule : The molecular weight of the compound is 174.20. As it contains an even number of nitrogen atoms, the molecular ion peak in an Electron Ionization (EI) mass spectrum will have an even m/z value, consistent with the nitrogen rule.[10][11]
-
Fragmentation : Common fragmentation pathways may include the loss of the aminomethyl group or cleavage of the furan or pyridine rings.
Conclusion
The comprehensive physicochemical characterization of novel compounds like [2-(Furan-2-yl)pyridin-3-yl]methanamine is a cornerstone of modern drug discovery and development. This guide has outlined the essential experimental protocols and theoretical considerations for determining its melting point, boiling point, solubility, and pKa, as well as for confirming its structure via spectroscopic methods. By following these self-validating and robust procedures, researchers can generate the high-quality data necessary to advance promising new chemical entities through the development pipeline with confidence. The application of these methods will provide a solid foundation for understanding the behavior of this molecule and for unlocking its full therapeutic potential.
References
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1887. [Link]
-
McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]
-
Woo, L. W. L., et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 135-143. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]
-
Ghamali, M., et al. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Communications in Mathematical and in Computer Chemistry, 1(2), 199-208. [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. [Link]
-
Novikova, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]
-
Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry, 29(7), 2065-2067. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20609869, 1-(6-(Furan-2-yl)pyridin-3-yl)methanamine. [Link]
- Guillaumet, G. R., et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
Determination of melting and boiling points. [Link]
-
Stanford Research Systems. Melting Point Determination. [Link]
-
Gros, P. C., et al. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2025(4), M1234. [Link]
-
U.S. Environmental Protection Agency. 3-(Aminomethyl)pyridin-2-amine Properties. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Workman, J., & Weyer, L. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Al-Ostath, A. I., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123456. [Link]
-
Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. [Link]
-
Topol, I. A., Tawa, G. J., Burt, S. K., & Rashin, A. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(21), 4643–4651. [Link]
-
Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. ResearchGate. [Link]
-
Gaber, M., El-Ghamry, H. A., & Fayed, T. A. (2016). Effects of Structure and Environment on the Spectroscopic Properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones: Experimental and Theoretical Study. ResearchGate. [Link]
-
EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Billes, F., & Mohr, F. (2025). A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link]
-
CAS. 5-(3-Pyridinyl)-2-furanmethanamine. [Link]
-
Takhistov, V. V., & Pleshkova, A. P. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11332763, (5-Pyridin-3-ylfuran-2-yl)methanamine. [Link]
-
nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]
-
Pharmaffiliates. 1-(Furan-2-yl)-N-(furan-2-ylmethyl)methanimine. [Link]
-
Chemazon-Complete Chemistry. (2023, October 13). Resonance Structures of Pyridine, Pyrrole, Thiophene, Furan. YouTube. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. [Link]
-
Bajic, E. (2017). Interpretation of Mass Spectra. In Mass Spectrometry. IntechOpen. [Link]
-
Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]
-
University of Toronto. BOILING POINT DETERMINATION. [Link]
Sources
- 1. (5-Pyridin-3-ylfuran-2-yl)methanamine | C10H10N2O | CID 11332763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(6-(Furan-2-yl)pyridin-3-yl)methanamine | C10H10N2O | CID 20609869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alnoor.edu.iq [alnoor.edu.iq]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. raytor.com [raytor.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Interpretation of Mass Spectra | IntechOpen [intechopen.com]
An In-depth Technical Guide to [2-(Furan-2-yl)pyridin-3-yl]methanamine and Its Isomers: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of a class of heterocyclic compounds, the (Furan-2-yl)pyridin-methanamines. Due to the potential for positional isomerism, this document will focus on the most prominently cited isomer, [6-(furan-2-yl)pyridin-3-yl]methanamine , while also providing comparative data on related structures. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering in-depth information on the physicochemical properties, synthesis, characterization, and potential applications of these compounds.
Introduction and Structural Elucidation
The molecular scaffold combining furan and pyridine rings linked by a methanamine group presents a versatile platform for chemical and biological exploration. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring, along with the primary amine, offer multiple points for hydrogen bonding and other molecular interactions. This makes these compounds interesting candidates for investigation in various therapeutic areas.
The user's query, "[2-(Furan-2-yl)pyridin-3-yl]methanamine," specifies a precise arrangement of these moieties on the pyridine ring. However, the scientific literature and commercial availability more frequently highlight isomers such as [6-(furan-2-yl)pyridin-3-yl]methanamine. For the purpose of providing a detailed and well-supported guide, we will focus on this latter, well-documented isomer while acknowledging the existence and basic properties of others.
The core structure consists of a furan ring attached to a pyridine ring, which in turn bears a methanamine substituent. The precise connectivity of these rings significantly influences the molecule's properties and biological activity.
Physicochemical Properties
The fundamental physicochemical properties of [6-(furan-2-yl)pyridin-3-yl]methanamine are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Molecular Formula | C10H10N2O | PubChem[1] |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| CAS Number | 441055-75-0 | Sigma-Aldrich[2] |
| IUPAC Name | [6-(furan-2-yl)pyridin-3-yl]methanamine | PubChem[1] |
| SMILES | C1=COC(=C1)C2=NC=C(C=C2)CN | PubChem[1] |
| InChI | InChI=1S/C10H10N2O/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H,6,11H2 | PubChem[1] |
Other isomers, such as (5-(Furan-2-yl)pyridin-3-yl)methanamine (CAS: 1346687-17-9), share the same molecular formula and weight but differ in their chemical structure and, consequently, their physical and biological properties.[3]
Synthesis and Purification
The synthesis of [6-(furan-2-yl)pyridin-3-yl]methanamine and its analogs can be approached through various synthetic strategies, often involving cross-coupling reactions to form the bi-aryl core, followed by functional group manipulations to introduce the methanamine moiety. A general, illustrative synthetic workflow is outlined below.
General Synthetic Workflow
A common approach involves the Suzuki or Stille coupling of a halogenated pyridine derivative with a furan-boronic acid or stannane, followed by the reduction of a nitrile or amide to the desired amine.
Caption: A generalized workflow for the synthesis of [6-(Furan-2-yl)pyridin-3-yl]methanamine.
Detailed Experimental Protocol (Illustrative)
The following is a representative, step-by-step protocol for the synthesis of the target compound. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and available starting materials.
Step 1: Suzuki Coupling
-
To a solution of 6-chloropyridine-3-carbonitrile (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added furan-2-ylboronic acid (1.2 eq).
-
A palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, such as Na2CO3 (2.0 eq), are added to the mixture.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product, 6-(furan-2-yl)pyridine-3-carbonitrile, is purified by column chromatography on silica gel.
Step 2: Reduction of the Nitrile
-
The purified 6-(furan-2-yl)pyridine-3-carbonitrile (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.
-
A reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2.0 eq), is carefully added portion-wise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 2-6 hours.
-
The reaction is quenched by the sequential addition of water and an aqueous NaOH solution.
-
The resulting slurry is filtered, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to yield the crude [6-(furan-2-yl)pyridin-3-yl]methanamine.
Purification: The final compound is typically purified by column chromatography or crystallization to achieve high purity.
Analytical Characterization
The identity and purity of [6-(furan-2-yl)pyridin-3-yl]methanamine are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the furan and pyridine rings, as well as a singlet for the aminomethyl (-CH2NH2) protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected exact mass for C10H10N2O is 174.0793.[1]
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and can be used for preparative purification.
Applications in Drug Development and Research
Compounds containing the furan-pyridine scaffold have been investigated for a range of biological activities. While specific data on the biological effects of [6-(furan-2-yl)pyridin-3-yl]methanamine is limited in the public domain, related structures have shown potential in several therapeutic areas. For instance, derivatives of pyridin-2-yl-methylamine have been explored as potential antidepressants and analgesics.[4] The structural motif is also present in compounds investigated as enzyme inhibitors, such as aromatase inhibitors.[5]
The potential for this class of compounds to interact with various biological targets is illustrated by the following logical relationship diagram.
Sources
- 1. 1-(6-(Furan-2-yl)pyridin-3-yl)methanamine | C10H10N2O | CID 20609869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [6-(furan-2-yl)pyridin-3-yl]methanamine | 441055-75-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]
- 5. Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
[2-(Furan-2-yl)pyridin-3-yl]methanamine: Comprehensive Stability Profile and Storage Protocols
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary[2-(Furan-2-yl)pyridin-3-yl]methanamine is a highly functionalized heterocyclic building block frequently utilized in drug discovery and coordination chemistry. While the central pyridine core provides structural rigidity, the molecule contains two highly reactive moieties: a furan-2-yl ring and a primary methanamine group. Failure to account for the orthogonal degradation pathways of these two groups will result in rapid loss of titer, batch-to-batch irreproducibility, and the introduction of reactive impurities into downstream assays.
This technical guide dissects the mechanistic causality of this compound's degradation and establishes self-validating protocols for its storage, handling, and quality control.
Mechanistic Vulnerability Analysis
To design an effective storage system, we must first understand the chemical causality behind the compound's instability. The degradation of [2-(Furan-2-yl)pyridin-3-yl]methanamine is driven by two independent environmental triggers: oxidation and atmospheric carbon dioxide.
Furan Ring: Oxidative Ring-Opening and Photodegradation
Furan rings are electron-rich heterocycles that are highly susceptible to oxidation. Exposure to ambient oxygen, particularly in the presence of light (which can generate singlet oxygen), leads to the formation of an endoperoxide intermediate[1]. This intermediate is inherently unstable and rapidly rearranges into reactive cis-enediones or 1,4-dicarbonyl species[2].
-
Consequence: These ring-opened dicarbonyls are highly electrophilic and will undergo spontaneous polymerization or cross-linking, presenting visually as a shift from a clear/white substance to a yellow or dark brown gum[3][4].
Methanamine Moiety: Carbamate Formation
Primary amines are strong nucleophiles. When exposed to ambient air, the methanamine group will rapidly undergo nucleophilic attack on atmospheric carbon dioxide ( CO2 ). Depending on the surface density and the presence of ambient moisture, this reaction forms either neutral carbamic acids or ionic alkylammonium carbamate salts[5][6].
-
Consequence: The formation of carbamates consumes the active amine, drastically altering the compound's solubility profile, basicity, and performance in coupling reactions (e.g., amide bond formation or reductive aminations).
Pyridine Core: N-Oxidation
While the pyridine ring is generally robust, prolonged exposure to strong oxidizing agents or peroxides generated by the degrading furan ring can lead to the formation of pyridine N-oxides.
Empirical Stability Profile
The following table synthesizes the quantitative and qualitative degradation vectors for [2-(Furan-2-yl)pyridin-3-yl]methanamine, providing a framework for our recommended storage conditions[7][8][9].
| Degradation Pathway | Causal Agent | Structural Target | Kinetic Rate | Preventative Storage Condition |
| Oxidative Ring-Opening | O2 , Light | Furan-2-yl moiety | Moderate (Days to Weeks) | Inert gas backfill (Ar/ N2 ), Amber vials |
| Carbamate Formation | CO2 | Methanamine | Fast (Hours to Days) | Tightly sealed, desiccated environment |
| Hydrolysis/Hydration | H2O (Moisture) | Amine / Furan | Slow | Storage with desiccant |
| Thermal Degradation | Heat | Global Structure | Slow | Store at 2-8°C (Short) or -20°C (Long) |
Standard Operating Procedures (SOP): Handling and Storage
To ensure scientific integrity, handling this compound requires a self-validating system where exposure to degradation triggers is systematically eliminated.
Protocol A: Long-Term Storage Preparation
Rationale: Mitigating O2 , CO2 , and photon exposure simultaneously.
-
Transfer to Glovebox: Transfer the bulk container of[2-(Furan-2-yl)pyridin-3-yl]methanamine into a controlled inert atmosphere glovebox purged with high-purity Argon ( O2 < 1 ppm, H2O < 1 ppm).
-
Aliquot Distribution: Divide the bulk material into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure of the master batch. Amber glass prevents UV-mediated singlet oxygen generation.
-
Sealing: Cap the vials tightly with PTFE-lined septa caps.
-
Secondary Containment: Place the sealed vials inside a secondary vacuum-sealed Mylar bag containing a desiccant packet (e.g., indicating silica gel).
-
Temperature Control: Store the secondary container in a monitored -20°C freezer for long-term storage, or 2-8°C for use within 2 weeks[8].
Protocol B: Benchtop Handling and Dissolution
Rationale: Preventing rapid carbamate formation during active experimentation.
-
Equilibration: Remove the required aliquot from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, accelerating degradation.
-
Inert Extraction: If the vial is sealed with a septum, use a Schlenk line to flush a syringe with Argon three times before piercing the septum to extract the material or inject anhydrous solvent.
-
Solvent Selection: Dissolve the compound in thoroughly degassed, anhydrous solvents (e.g., sparged with Argon for 15 minutes). Avoid halogenated solvents for long-term solution storage, as primary amines can slowly alkylate over time.
Quality Control & Stability Verification Workflow
Before utilizing stored [2-(Furan-2-yl)pyridin-3-yl]methanamine in sensitive biological assays or critical synthetic steps, its structural integrity must be verified.
Decision tree for verifying the stability of[2-(Furan-2-yl)pyridin-3-yl]methanamine prior to use.
Step-by-Step Analytical Verification:
-
Visual Inspection: The pristine compound should be a white to off-white powder or clear liquid (depending on the exact salt form/melt point). Any yellowing or brown discoloration is a definitive indicator of furan ring oxidation and polymerization[3].
-
HPLC-UV/MS: Run a reverse-phase HPLC gradient (e.g., Water/Acetonitrile with 0.1% TFA). Monitor at 254 nm (pyridine core) and 280 nm (furan core). Look for early-eluting polar peaks, which indicate ring-opened dicarbonyl degradation products.
-
1 H-NMR Spectroscopy: Dissolve a small sample in anhydrous DMSO−d6 or CDCl3 .
-
Furan Integrity: Verify the presence of the three distinct furan protons (typically between δ 6.5 - 7.8 ppm). Loss of these signals indicates oxidative cleavage.
-
Amine Integrity: Check the methylene protons adjacent to the amine. A downfield shift indicates the formation of a carbamate salt via CO2 capture[6].
-
Sources
- 1. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. DSpace [repository.kaust.edu.sa]
- 6. A Unified Approach to CO2–Amine Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. chemscene.com [chemscene.com]
- 9. echemi.com [echemi.com]
Solubility Profiling of Heterobiaryl Methanamines: A Technical Guide to [2-(Furan-2-yl)pyridin-3-yl]methanamine
Executive Summary
In early-stage drug development and materials science, the physicochemical profiling of building blocks is a critical determinant of downstream success. [2-(Furan-2-yl)pyridin-3-yl]methanamine is a highly functionalized heterobiaryl scaffold characterized by a delicate balance of lipophilic and hydrophilic domains. This whitepaper provides an in-depth, mechanistic guide to understanding and experimentally determining the solubility of this compound across various solvent systems. By anchoring experimental workflows in thermodynamic principles and self-validating protocols, this guide ensures high-fidelity data collection suitable for regulatory and developmental submissions.
Structural Causality: The Physicochemical Foundation
To predict and manipulate the solubility of [2-(Furan-2-yl)pyridin-3-yl]methanamine, one must first deconstruct its molecular architecture. The compound's solubility is dictated by the interplay of three distinct functional moieties:
-
The Primary Methanamine Group ( −CH2NH2 ): Acts as a strong hydrogen bond donor and acceptor. With an estimated pKa of ~9.0–9.5, this group is the primary driver of aqueous solubility under physiological conditions.
-
The Pyridine Ring: An electron-deficient heteroaromatic system with a basic nitrogen ( pKa ~5.2). It acts as a weak hydrogen bond acceptor and a secondary site for protonation.
-
The Furan Ring: An electron-rich, highly polarizable, yet lipophilic moiety. It lacks hydrogen-bond donating capability and significantly increases the compound's overall lipophilicity ( LogP ).
The Charge State and Solvation Thermodynamics
As established in foundational pharmaceutical texts on absorption and solubility[1], the charge state of an ionizable molecule is the absolute dictator of its aqueous solvation capacity. Because [2-(Furan-2-yl)pyridin-3-yl]methanamine possesses two basic centers, its aqueous solubility is not static; it is a dynamic function of the solvent's pH.
-
Gastric pH (1.2): Both the amine and the pyridine nitrogen are protonated. This di-cationic state drastically lowers the crystal lattice energy relative to the hydration energy, resulting in maximum solubility.
-
Intestinal pH (6.8): The pyridine ring is neutral, while the methanamine remains protonated. The lipophilic furan-pyridine core begins to drive hydrophobic exclusion, significantly reducing solubility.
-
Basic pH (>9.0): The compound exists as a free base. Intermolecular hydrogen bonding between the amine groups in the solid state creates a rigid crystal lattice that water cannot easily disrupt, leading to precipitation.
Fig 1: pH-dependent ionization and solvation pathways for the heterobiaryl methanamine.
Solvent-Specific Solubility Profiles
Understanding the causality behind solvent selection prevents wasted effort during synthesis and purification. The table below synthesizes the expected solubility behavior of[2-(Furan-2-yl)pyridin-3-yl]methanamine based on dielectric constants and hydrogen-bonding capacities.
| Solvent System | Dielectric Constant ( ε ) | Expected Solubility | Mechanistic Rationale |
| Water (pH 1.2) | 80.1 | High (> 50 mg/mL) | Di-cationic state; strong ion-dipole interactions overcome lattice energy. |
| Water (pH 6.8) | 80.1 | Moderate (1 - 5 mg/mL) | Mono-cationic state; hydration is limited by the lipophilic furan-pyridine core. |
| DMSO | 46.7 | Very High (> 100 mg/mL) | Polar aprotic; strong dipole interactions disrupt the lattice without requiring H-bond donation. |
| Methanol | 32.7 | High (10 - 30 mg/mL) | Polar protic; acts as both H-bond donor and acceptor, matching the amine/pyridine profile. |
| Hexane | 1.89 | Very Low (< 0.01 mg/mL) | Non-polar; weak van der Waals forces cannot overcome the amine-driven crystal lattice energy. |
Methodological Causality: Kinetic vs. Thermodynamic Solubility
A common pitfall in early-stage research is conflating kinetic and thermodynamic solubility.
Kinetic solubility is typically measured by diluting a concentrated DMSO stock of the compound into an aqueous buffer. Because [2-(Furan-2-yl)pyridin-3-yl]methanamine has a rigid biaryl core, it often forms a supersaturated solution before slowly precipitating. Relying on kinetic data will artificially inflate the perceived solubility, leading to catastrophic formulation failures later in development.
To establish absolute ground truth, Thermodynamic Equilibrium Solubility must be measured. This represents the true saturation point where the solid lattice and the solvated molecules are in a state of dynamic equilibrium. The gold standard for this measurement is the Shake-Flask Method, as strictly outlined by the United States Pharmacopeia (USP General Chapter <1236>)[2] and World Health Organization (WHO) guidelines[3].
Self-Validating Experimental Protocol: The Shake-Flask Method
The following protocol is designed as a self-validating system. Every step contains a mechanistic check to ensure that artifacts (such as pH drift or filter adsorption) do not corrupt the data.
Phase 1: Preparation and Equilibration
-
Solid Addition: Weigh an excess amount of [2-(Furan-2-yl)pyridin-3-yl]methanamine (e.g., 10 mg) into a 2 mL glass HPLC vial. Causality: Glass is used to prevent the lipophilic furan ring from adsorbing into the walls of standard polypropylene tubes.
-
Buffer Addition: Add 1 mL of the target solvent (e.g., USP pH 6.8 phosphate buffer).
-
Agitation: Place the vial in an orbital shaker set to 37 ± 1 °C at 250 RPM for 24 to 72 hours[3]. Causality: 37°C mimics biorelevant conditions, while prolonged agitation ensures the compound overcomes the activation energy required to transition from a supersaturated state to the lowest-energy crystalline phase.
Phase 2: Phase Separation (The Anti-Artifact Step)
-
Centrifugation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C.
-
Self-Validating Check:Do not use syringe filters. Lipophilic heterobiaryl compounds frequently exhibit non-specific binding to PTFE or Nylon filters, which strips the compound from the solution and artificially lowers the measured solubility result. Centrifugation circumvents this artifact.
-
Phase 3: Validation and Quantification
-
pH Verification (Critical): Extract a small aliquot of the clear supernatant and measure its pH.
-
Self-Validating Check: Because the methanamine group is strongly basic, dissolving excess solid can consume protons from the buffer, shifting the bulk pH upward[4]. If the final pH deviates by >0.1 units from the target 6.8, the measured solubility corresponds to the shifted pH, invalidating the test. If a shift occurs, the experiment must be repeated using a buffer with a higher molarity.
-
-
Quantification: Dilute the supernatant appropriately and quantify the concentration using a validated LC-UV or LC-MS/MS method against a known calibration curve.
Fig 2: Self-validating thermodynamic shake-flask solubility workflow per USP guidelines.
Conclusion
The solubility of[2-(Furan-2-yl)pyridin-3-yl]methanamine is a complex interplay between its basic amine, weakly basic pyridine, and lipophilic furan core. By abandoning flawed kinetic estimations in favor of rigorous, self-validating thermodynamic protocols, researchers can accurately map its physicochemical profile. Ensuring strict control over pH drift and phase-separation artifacts guarantees that the resulting data is robust enough to support advanced formulation and structural optimization efforts.
References
- Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State". Wiley.
- "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Dissolution Technologies.
- "Annex 4: The shake flask method for solubility determination". World Health Organization (WHO).
- "USP 1236 Solubility Measurements Guide". Scribd.
Sources
Theoretical and Computational Studies of Furan-Pyridine Compounds: From Quantum Mechanics to Drug Discovery
Executive Summary
Furan-pyridine hybrids represent a highly versatile class of heterocyclic compounds with profound implications across medicinal chemistry, materials science, and nanotechnology. The unique electronic interplay between the electron-rich furan ring and the electron-deficient pyridine ring creates a highly tunable scaffold. This whitepaper provides an in-depth technical guide on the theoretical and computational methodologies—ranging from Density Functional Theory (DFT) to Molecular Dynamics (MD)—used to characterize, optimize, and predict the behavior of furan-pyridine derivatives.
The Chemical and Biological Significance of Furan-Pyridine Scaffolds
The structural fusion of furan and pyridine rings yields compounds with diverse pharmacological and physical profiles. Recent isolations of pyridine and furan derivatives (such as irpelactedines) from the medicinal fungus Irpex lacteus have demonstrated moderate to strong angiotensin-converting enzyme (ACE) inhibitory activity[1]. Furthermore, synthetic furan-pyridine hybrids have shown significant anticancer potential, particularly through the inhibition of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2)[2].
Beyond pharmacology, oligomeric pyridine-furan (PF) springs exhibit unique nanomechanical properties. Driven by intramolecular π−π stacking, these helical structures demonstrate the bistable dynamics of Duffing oscillators, making them prime candidates for molecular machines and nanoscale memory devices[3][4]. To harness these properties, researchers rely heavily on computational chemistry to map out electronic structures, predict binding affinities, and simulate kinetic stability[5].
Quantum Mechanical Profiling: Density Functional Theory (DFT)
The Causality of Computational Choices
Density Functional Theory (DFT) is the cornerstone of theoretical chemistry for heterocyclic compounds because it offers an optimal balance between computational cost and electron correlation accuracy[5]. When modeling furan-pyridine compounds, standard functionals (like B3LYP) often fail to capture long-range van der Waals forces. Therefore, the inclusion of empirical dispersion corrections (e.g., B3LYP-D3) is mandatory to accurately model the π−π stacking interactions that drive the helical conformation of oligo-PF springs[3].
Protocol 1: Self-Validating DFT Optimization Workflow
To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating loop for the electronic profiling of furan-pyridine derivatives:
-
Initial Geometry Generation: Construct the 3D conformers of the target furan-pyridine compound using a molecular builder. Ensure both cis and trans configurations of the inter-ring bond are sampled.
-
Functional and Basis Set Selection: Apply the B3LYP-D3 functional with a 6-31G(d,p) basis set. Causality: The polarization functions (d,p) are critical for accurately describing the electron density around the highly electronegative oxygen and nitrogen heteroatoms[6].
-
Geometry Optimization: Execute the energy minimization algorithm until the maximum force and maximum displacement converge below the default thresholds (e.g., 4.5×10−4 Hartree/Bohr).
-
Validation Step (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometry. Self-Validation: The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface, rather than a transition state.
-
Property Extraction:
-
Generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic (furan oxygen) and electrophilic (pyridine nitrogen) regions[6].
-
Calculate the HOMO-LUMO energy gap to determine chemical hardness and reactivity, a metric directly correlated with the efficacy of these compounds as corrosion inhibitors[7].
-
Target-Based Drug Design: Molecular Docking and Dynamics
While DFT provides a static map of electronic properties, biological efficacy is dictated by dynamic interactions within a protein's active site. Furan-pyridine derivatives act as potent non-covalent inhibitors by utilizing their distinct rings to occupy specific sub-pockets (e.g., S1, S1', and S2 pockets) of target enzymes[8].
Protocol 2: High-Throughput Virtual Screening and MD Simulation
-
Ligand and Protein Preparation: Retrieve the target crystal structure (e.g., ACE or EGFR) from the Protein Data Bank. Causality: Assign protonation states at a physiological pH of 7.4. Failure to do so can result in artificial electrostatic repulsions between the pyridine nitrogen and active-site residues, invalidating the docking pose.
-
Grid Box Definition: Center the grid box on the known active site, ensuring dimensions are large enough to accommodate the rotational degrees of freedom of the furan-pyridine linker.
-
Molecular Docking: Utilize a Lamarckian Genetic Algorithm to generate binding poses. Rank the poses based on the lowest binding free energy ( ΔG ).
-
Molecular Dynamics (MD) Validation:
-
Solvate the top-ranked protein-ligand complex in a TIP3P water box and neutralize with counterions.
-
Run a 100 ns production trajectory under an NPT ensemble (constant Number of particles, Pressure, and Temperature).
-
Self-Validation: Analyze the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A plateau in the RMSD plot after the initial equilibration phase confirms the structural integrity and stability of the binding mode[2][8].
-
Computational workflow integrating DFT and MD simulations for furan-pyridine drug discovery.
Mechanistic pathway of furan-pyridine derivatives interacting with target protein active sites.
Advanced Applications: Coarse-Grained Modeling of Bistable Springs
Beyond small-molecule therapeutics, furan-pyridine oligomers are utilized in nanotechnology. All-atom MD simulations are computationally expensive for large polymeric systems. To study the bistable dynamics of oligo-PF springs over large time and length scales, researchers employ coarse-grained (CG) models using the MARTINI force field[4].
Causality in CG Mapping: In the MARTINI framework, atoms are grouped into "beads". For furan-pyridine, it is critical that the center of each bead corresponds to the center of geometry (COG) of the underlying molecular structure rather than the center of mass (COM)[4]. This precise geometric mapping preserves the delicate nonlinear elasticity caused by inter-turn π−π interactions, allowing the model to accurately simulate thermally-activated spontaneous vibrations and stochastic resonance[3][4].
Quantitative Data Summary
The following table synthesizes the quantitative computational and experimental metrics for various furan-pyridine derivatives across different applications:
| Compound Class | Primary Application / Target | Key Computational Metric | Experimental Validation | Reference |
| Irpelactedines 1 & 3 | ACE Inhibitor (Cardiovascular) | Docking: Active site binding affinity | IC50: 31.49 & 80.96 µg/mL | [1] |
| C₁₃H₁₁N₃O₃S | Structural Chemistry | Hirshfeld: H⋯H contacts (31.4%) | X-ray Crystallography | [6] |
| Oligo-PF Springs | Nanoscale Oscillators | DFT: Helical π−π stabilization | Bistable Duffing dynamics | [3] |
| FAP / PAP | Mild Steel Corrosion Inhibitors | DFT: Adsorption free energies ( ΔG ) | Inhibition Efficiency: 93.3% - 96.5% | [7] |
| Pyridine-Furan Hybrids | Anticancer (EGFR Inhibition) | MD: RMSD trajectory stabilization | IC50 (HCT-116): 31.3 µM | [2] |
Conclusion
The theoretical and computational study of furan-pyridine compounds bridges the gap between quantum mechanical properties and macroscopic biological or physical phenomena. By employing rigorous, self-validating protocols in DFT and MD simulations, researchers can rationally design novel ACE inhibitors, targeted anticancer agents, and advanced nanoscale molecular machines. As computational power increases and force fields become more refined, the predictive accuracy of these models will continue to accelerate the translation of furan-pyridine architectures from in silico concepts to real-world applications.
References
-
Pyridine Derivatives and Furan Derivatives Identified From the Medicinal Mushroom Irpex lacteus SY1002 - PubMed. National Institutes of Health (NIH). Available at:1
-
Short Pyridine-Furan Springs Exhibit Bistable Dynamics of Duffing Oscillators - PMC. National Institutes of Health (NIH). Available at: 3
-
Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. ResearchGate. Available at:6
-
A DFT computational study on the molecular mechanism of reaction between pyridinium salts and π-deficient ethylenes. ResearchGate. Available at: 9
-
Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. ResearchGate. Available at: 2
-
Theoretical studies and DFT calculations of pyridine compounds. Benchchem. Available at: 5
-
Coarse-graining bistability with the Martini force field. Physics of Fluids - AIP Publishing. Available at: 4
-
Identification of and Mechanistic Insights into SARS-CoV-2 Main Protease Non-Covalent Inhibitors: An In-Silico Study. National Institutes of Health (NIH). Available at: 8
-
Gravimetric Measurements and Theoretical Calculations of 4-Aminoantipyrine Derivatives as Corrosion Inhibitors for Mild Steel. Journal of Chemical Surface Technology. Available at: 7
Sources
- 1. Pyridine Derivatives and Furan Derivatives Identified From the Medicinal Mushroom Irpex lacteus SY1002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short Pyridine-Furan Springs Exhibit Bistable Dynamics of Duffing Oscillators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. j-cst.org [j-cst.org]
- 8. Identification of and Mechanistic Insights into SARS-CoV-2 Main Protease Non-Covalent Inhibitors: An In-Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Furan Liability: Mechanistic Causality in Drug Design
An in-depth technical analysis and methodological framework for evaluating the safety profiles of furan-containing drug candidates.
Furan rings are highly versatile pharmacophores utilized extensively in medicinal chemistry to improve target binding affinity and modulate physicochemical properties. However, the furan moiety is frequently flagged as a structural alert in early drug discovery. The primary liability stems from its potential to undergo cytochrome P450 (CYP)-mediated bioactivation into highly reactive electrophilic species, which can cause severe hepatotoxicity and idiosyncratic drug-induced liver injury (DILI).
To understand how to screen for this toxicity, we must first understand its causality. Furan and its derivatives are predominantly oxidized by CYP2E1 and CYP3A4 into cis-2-butene-1,4-dial (BDA) or analogous reactive α,β-unsaturated dialdehydes[1]. BDA acts as a bifunctional electrophile that readily and covalently binds to cellular nucleophiles—specifically the thiol groups of cysteine and the amino groups of lysine[2]. This unselective alkylation leads to the adduction of critical mitochondrial proteins, disruption of cellular redox homeostasis, and eventual hepatocellular necrosis[3].
CYP-mediated bioactivation of furan derivatives into reactive electrophiles and subsequent adduction.
Designing a Self-Validating Screening Cascade
With the FDA's recent paradigm shift encouraging the use of New Approach Methodologies (NAMs) to phase out strict reliance on animal testing[4], establishing a robust in vitro screening cascade is paramount[5].
A scientifically rigorous screening protocol cannot rely on a single endpoint; it must be a self-validating system . This means pairing functional cellular outcomes (e.g., cell death) with direct mechanistic biochemical evidence (e.g., reactive metabolite formation). If a novel furan derivative exhibits cytotoxicity in a cellular assay, the biochemical assay must confirm the presence of reactive metabolites, and the toxicity must be reversible upon the inhibition of CYP enzymes. This establishes a definitive causal link between the furan structure, its metabolism, and the observed toxicity.
Tiered screening workflow utilizing self-validating biochemical and cellular assays.
Step-by-Step Experimental Methodologies
Protocol 1: Microsomal Glutathione (GSH) Trapping Assay
Causality & Rationale: Because BDA and similar reactive metabolites are highly unstable half-life intermediates, they cannot be measured directly in standard pharmacokinetic assays. We utilize reduced glutathione (GSH) as a surrogate biological nucleophile to "trap" the electrophile[6]. The formation of stable GSH-conjugates, detectable via LC-MS/MS, provides direct biochemical proof of liability[7].
Methodology:
-
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.
-
Incubation Mixture: In a 1.5 mL Eppendorf tube, combine HLMs (1.0 mg/mL final protein concentration), the novel furan derivative (test concentrations at 10 µM and 50 µM), and GSH (5.0 mM) in the buffer.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1.0 mM final concentration).
-
Incubation: Incubate at 37°C for 60 minutes in a shaking water bath to ensure optimal enzyme kinetics.
-
Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
-
Precipitation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Analytical Quantification: Analyze the supernatant via LC-MS/MS. Utilize neutral loss scanning (specifically monitoring the loss of 129 Da, corresponding to the γ-glutamyl moiety of GSH) to identify and quantify novel GSH-adducts.
Protocol 2: High-Content Primary Hepatocyte Toxicity Assay
Causality & Rationale: Biochemical trapping proves the potential for liability, but cellular assays determine the actual physiological impact. Immortalized cell lines (e.g., HepG2) are notoriously deficient in basal CYP450 expression and will yield false negatives for furan derivatives. Therefore, cryopreserved primary human hepatocytes must be used to accurately reflect human metabolic competency[8][9].
Methodology:
-
Cell Seeding: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well microplates at a density of 50,000 cells/well. Allow 24 hours for monolayer attachment and recovery.
-
Self-Validating Treatment: Treat the cells with the furan derivatives across a 10-point concentration gradient (0.1 µM to 100 µM). Crucial Step: Run a parallel plate where cells are pre-treated with 1-aminobenzotriazole (ABT, 1 mM), a pan-CYP suicide inhibitor. If the furan derivative is toxic in the standard plate but benign in the ABT plate, the toxicity is definitively proven to be CYP-mediated bioactivation rather than off-target chemical cytotoxicity.
-
Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Multiplex Fluorescent Readout:
-
Add Hoechst 33342 (nuclear stain) to quantify cell loss and nuclear condensation (apoptosis).
-
Add Tetramethylrhodamine, methyl ester (TMRM) to evaluate mitochondrial membrane potential (Δψm), the primary target of furan toxicity.
-
Add CellTiter-Glo to quantify intracellular ATP levels as a definitive measure of cell viability.
-
-
Data Acquisition: Read the plates using a high-content automated imaging system and calculate the IC₅₀ values for each parameter.
Quantitative Data Interpretation Matrix
To standardize decision-making across drug discovery programs, quantitative thresholds must be established. The following table summarizes the interpretation of combined assay results, dictating the progression or redesign of the furan candidate.
| GSH Trapping (Adduct Formation) | Hepatocyte IC₅₀ (Standard) | Hepatocyte IC₅₀ (+ ABT Inhibitor) | Mechanistic Interpretation | Strategic Action |
| High (>10% conversion) | Potent (<10 µM) | Shifted (>50 µM) | Classic CYP-mediated furan bioactivation. High DILI risk. | Halt. Redesign furan ring (e.g., saturation to tetrahydrofuran, or steric hindrance). |
| Low/None | Potent (<10 µM) | Potent (<10 µM) | Direct, metabolism-independent cytotoxicity. Off-target effect. | Review. Toxicity is unrelated to the furan structural alert. Optimize other moieties. |
| High (>10% conversion) | Benign (>100 µM) | Benign (>100 µM) | Reactive metabolite formed, but effectively detoxified by cellular defense mechanisms. | Caution. Proceed with caution; evaluate in vivo GSH depletion models. |
| Low/None | Benign (>100 µM) | Benign (>100 µM) | Compound is metabolically stable and non-toxic. | Advance. Candidate is cleared of the furan liability alert. |
References
-
Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity Oxford Academic (Toxicological Sciences)[Link]
-
Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan SciSpace (Chemical Research in Toxicology)[Link]
-
Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment VU Research Portal[Link]
-
Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes National Center for Biotechnology Information (PMC)[Link]
-
Reactive metabolite activation by CYP2C19-mediated rhein hepatotoxicity Taylor & Francis Online[Link]
-
Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes National Center for Biotechnology Information (PMC)[Link]
-
FDA's landmark decision to phase out animal testing | A new era for drug discovery and human cell models bit.bio[Link]
-
Regulatory Toxicology and Pharmacology - FDA U.S. Food and Drug Administration[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. research.vu.nl [research.vu.nl]
- 4. bit.bio [bit.bio]
- 5. fda.gov [fda.gov]
- 6. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Use of [2-(Furan-2-yl)pyridin-3-yl]methanamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Furan-Pyridine Scaffold
[2-(Furan-2-yl)pyridin-3-yl]methanamine is a versatile bifunctional organic building block that incorporates two key heterocyclic motifs: a furan and a pyridine ring. This unique combination makes it a valuable reagent in organic synthesis, particularly in the construction of complex molecules with potential biological activity. The furan ring, an electron-rich aromatic heterocycle, and the pyridine moiety, a basic and aromatic nitrogen-containing ring, are prevalent in a wide array of pharmaceuticals and bioactive natural products. Their presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
The primary amine functionality of [2-(Furan-2-yl)pyridin-3-yl]methanamine serves as a key reactive handle for a variety of chemical transformations. This application note will detail protocols for two fundamental and widely applicable reactions of this amine: reductive amination for the synthesis of secondary amines and acylation for the formation of amides. These transformations are cornerstones of medicinal chemistry and drug discovery, enabling the rapid diversification of molecular scaffolds to explore structure-activity relationships (SAR).
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | ChemScene[1] |
| Molecular Weight | 174.20 g/mol | ChemScene[1] |
| Appearance | Varies (typically an oil or low-melting solid) | N/A |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and THF | N/A |
| CAS Number | Isomer dependent, e.g., [6-(furan-2-yl)pyridin-3-yl]methanamine: 441055-75-0 | Sigma-Aldrich[2] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
-
Skin: Wash with plenty of soap and water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Application 1: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3] The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient and avoids the over-alkylation often encountered in direct alkylation of amines.[4]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being among the most common due to their mildness and selectivity.[4]
Workflow for Reductive Amination
Caption: General workflow for the reductive amination protocol.
Protocol: Reductive Amination of Benzaldehyde
This protocol describes the synthesis of N-benzyl-[2-(furan-2-yl)pyridin-3-yl]methanamine.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| [2-(Furan-2-yl)pyridin-3-yl]methanamine | 174.20 | 1.0 | 174 mg |
| Benzaldehyde | 106.12 | 1.1 | 117 mg (112 µL) |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 318 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| Acetic Acid (optional) | 60.05 | 0.1 | 6 µL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [2-(Furan-2-yl)pyridin-3-yl]methanamine (174 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Add benzaldehyde (112 µL, 1.1 mmol) to the solution. If desired, add one drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.
-
In a separate container, weigh sodium triacetoxyborohydride (318 mg, 1.5 mmol). Add the reducing agent portion-wise to the reaction mixture over 5-10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-[2-(Furan-2-yl)pyridin-3-yl]methanamine.
Application 2: Synthesis of Amides via Acylation
Amide bond formation is one of the most important reactions in organic synthesis, particularly in the construction of peptides and small molecule drugs.[5] [2-(Furan-2-yl)pyridin-3-yl]methanamine, as a primary amine, readily undergoes acylation with a variety of acylating agents, including acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents.
Mechanism of Amide Formation with an Acyl Chloride
Caption: Simplified mechanism of amide formation from an amine and an acyl chloride.
Protocol: Acylation with Benzoyl Chloride
This protocol details the synthesis of N-([2-(furan-2-yl)pyridin-3-yl]methyl)benzamide.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| [2-(Furan-2-yl)pyridin-3-yl]methanamine | 174.20 | 1.0 | 174 mg |
| Benzoyl Chloride | 140.57 | 1.1 | 155 mg (128 µL) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 209 µL |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve [2-(Furan-2-yl)pyridin-3-yl]methanamine (174 mg, 1.0 mmol) and triethylamine (209 µL, 1.5 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (128 µL, 1.1 mmol) to the reaction mixture. A precipitate of triethylamine hydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with water (15 mL), a 5% aqueous solution of hydrochloric acid (15 mL), a saturated aqueous solution of sodium bicarbonate (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure N-([2-(furan-2-yl)pyridin-3-yl]methyl)benzamide.
Authoritative Grounding and Field-Proven Insights
While the protocols provided are based on well-established and general synthetic transformations, a specific, citable example for the closely related pyridin-2-yl-methylamine derivatives can be found in the patent literature. For instance, a method for preparing pyridin-2-yl-methylamine derivatives via reductive amination of cyanohydrins has been described.[6] This patented procedure utilizes sodium cyanoborohydride as the reducing agent in methanol, often in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[6] This highlights the industrial relevance and scalability of such reductive amination protocols for this class of compounds. The choice of a mild reducing agent like sodium triacetoxyborohydride in the provided protocol is a common and often preferred alternative in a laboratory setting due to its lower toxicity compared to cyanoborohydride reagents.[4]
References
-
Synple Chem. Application Note – Reductive Amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Kumar, V. et al. SUPPLEMENTARY INFORMATION Metal-free, an Effective and One-Pot Protocol for the Reductive Amination of Aldehydes using Glycerol. [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. [Link]
- Google Patents.
Sources
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
Application Note:[2-(Furan-2-yl)pyridin-3-yl]methanamine as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.
Executive Summary & Structural Rationale
In modern Fragment-Based Drug Discovery (FBDD) and targeted therapeutic design, the selection of highly functionalized, rigidified scaffolds is paramount. [2-(Furan-2-yl)pyridin-3-yl]methanamine represents a highly specialized, bifunctional building block that merges the hydrogen-bonding capacity of a pyridine ring with the lipophilic, π -stacking potential of a furan moiety.
The structural causality of this molecule makes it a "privileged scaffold"[1]:
-
Pyridine Core: Acts as a semi-rigid aromatic spacer that modulates aqueous solubility while providing a critical hydrogen-bond acceptor (nitrogen) for interacting with protein backbones, such as the hinge region of kinases[1].
-
Furan-2-yl Group: Positioned at C2, this electron-rich heterocycle creates an ortho-substituted biaryl system. It serves as a lipophilic motif designed to occupy adjacent hydrophobic pockets or engage in π−π stacking interactions[2].
-
Methanamine Group: Positioned at C3, this primary amine is highly nucleophilic. Its proximity to the furan ring restricts rotational degrees of freedom, locking the scaffold into a predictable conformation. It acts as a primary vector for fragment growing, allowing researchers to rapidly synthesize amide or urea libraries to probe solvent-exposed channels[1].
Diagram 1: Pharmacophore mapping and functional logic of the core scaffold.
Physicochemical Profiling
To successfully integrate this fragment into high-throughput screening (HTS) or FBDD workflows, understanding its quantitative physicochemical properties is essential. The scaffold perfectly aligns with the "Rule of Three" for fragment libraries.
| Property | Value | Medicinal Chemistry Significance |
| Molecular Weight | 174.20 g/mol | Ideal starting size for fragment growing without exceeding Lipinski limits. |
| cLogP (estimated) | ~1.2 | Optimal lipophilicity for balancing membrane permeability and aqueous solubility. |
| H-Bond Donors | 2 | Provided entirely by the primary methanamine group for target engagement. |
| H-Bond Acceptors | 3 | Pyridine N, Furan O, and Amine N facilitate diverse binding poses. |
| Rotatable Bonds | 2 | Low flexibility minimizes the entropic penalty upon target binding. |
| Typical Coupling Yield | 75% - 92% | High reactivity of the unhindered primary amine ensures robust library synthesis. |
Synthetic Applications & Self-Validating Protocols
Kinase Inhibitor Design: Probing the Solvent Channel
Aminomethyl pyridines are ubiquitous in the development of kinase inhibitors. The pyridine-furan motif anchors the molecule to the ATP-binding hinge region, while the methanamine extends outward into the solvent channel. This specific vectorization has been successfully utilized in the synthesis of potent RET inhibitors[3] and CSF1R inhibitors[4].
To build a library of kinase inhibitors, the primary amine is typically subjected to amide coupling. Because the C2-furan creates a sterically constrained environment around the C3-amine, highly efficient coupling reagents are required.
Diagram 2: Self-validating workflow for high-throughput amide coupling.
Protocol 1: High-Throughput Amide Coupling (Self-Validating System)
Causality Statement: HATU is selected over standard EDC/HOBt because the steric bulk of the adjacent furan ring demands a highly reactive uronium-based coupling agent to prevent the accumulation of unreacted starting material. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the methanamine hydrochloride salt without competing for the activated ester.
Step-by-Step Methodology:
-
Activation: In a dried 10 mL vial, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add[2-(Furan-2-yl)pyridin-3-yl]methanamine (1.0 eq) dropwise to the activated mixture. Stir at 25°C.
-
In-Process Validation (LC-MS): At t = 2 hours, withdraw a 5 µL aliquot, dilute in MeOH, and inject into the LC-MS. Validation Check: The reaction is deemed complete only when the primary amine mass (m/z 175.1 [M+H]+) is entirely depleted. If present, add an additional 0.5 eq of HATU and stir for 1 hour.
-
Purification: Quench the reaction with H2O, extract with EtOAc, and concentrate. Purify via preparative HPLC using a C18 column (gradient: 10-90% MeCN in H2O with 0.1% TFA).
-
Final Validation (1H-NMR): Confirm product formation by verifying the disappearance of the primary amine protons (~2.0 ppm) and the emergence of a distinct downfield amide N-H triplet (~8.5 ppm).
Protease Inhibition & Fragment Growing
Beyond kinases, aminomethyl pyridine derivatives exhibit nanomolar efficacy as serine protease inhibitors, notably against DPP-IV[5]. The primary amine can be transformed via reductive amination to probe the S1/S2 sub-pockets of proteases, leveraging the scaffold's inherent rigidity to minimize entropic penalties upon target binding[1][5].
Protocol 2: Reductive Amination for Fragment Growing
Causality Statement: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium Borohydride (NaBH4) because STAB is a milder reducing agent. It selectively reduces the intermediate imine without prematurely reducing the incoming aldehyde, which is critical when coupling complex, functionalized fragments.
Step-by-Step Methodology:
-
Imine Formation: Combine the scaffold (1.0 eq) and the target aldehyde (1.05 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH and accelerate imine formation. Stir for 2 hours.
-
Reduction: Add STAB (1.5 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
In-Process Validation: Monitor via TLC (Ninhydrin stain). The primary amine will stain dark purple/red, while the resulting secondary amine will stain a lighter, distinct color (often yellow/brown).
-
Quench & Isolate: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with DCM, dry over Na2SO4, and concentrate.
-
Functional Validation: Subject the purified secondary amine to a FRET-based biochemical assay (e.g., DPP-IV inhibition assay). Validation Check: Run the unreacted[2-(Furan-2-yl)pyridin-3-yl]methanamine scaffold in parallel as a negative control baseline to definitively prove that the observed inhibitory activity is driven by the newly synthesized vector.
Practical Considerations: Overcoming Catalyst Poisoning
A critical, field-proven challenge when working with aminomethyl pyridine scaffolds is their propensity to cause catalyst poisoning during downstream cross-coupling reactions. The coexistence of a basic pyridine nitrogen and a nucleophilic primary amine creates a "dual-reactivity" paradox, allowing the molecule to form highly stable bidentate chelate rings with transition metals (e.g., Pd, Cu, Ru)[1].
Expert Insight: If your synthetic route requires transition-metal catalysis (e.g., Suzuki coupling on the pyridine ring) after the incorporation of this scaffold, you must mask the methanamine group. Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group effectively eliminates its coordinating ability, preventing catalyst sequestration. This exact protection strategy is heavily relied upon when synthesizing complex Ru(II) polypyridine complexes for photopharmacology and prodrug applications[6].
References
- Title: 1-(5-(Aminomethyl)pyridin-2-yl)
- Title: 4-(furan-2-yl)
- Source: mdpi.
- Title: US10202365B2 - 2-(pyridin-3-yl)
- Title: Photorelease of a Metal-Binding Pharmacophore from a Ru(II)
- Source: mdpi.
Sources
- 1. 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one | 1935405-08-5 | Benchchem [benchchem.com]
- 2. 4-(furan-2-yl)pyridine | 55484-04-3 | Benchchem [benchchem.com]
- 3. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note:[2-(Furan-2-yl)pyridin-3-yl]methanamine as a Privileged Scaffold for Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the identification and optimization of novel building blocks are critical for populating biologically relevant chemical space. The [2-(Furan-2-yl)pyridin-3-yl]methanamine scaffold represents a highly versatile bi-aryl system that integrates a pyridine core, an electron-rich furan ring, and a reactive methanamine vector. This application note provides an in-depth technical guide on the structural rationale of this scaffold, alongside field-validated protocols for high-throughput library synthesis and in vitro pharmacological screening.
Structural Rationale and Physicochemical Profiling
The design of highly selective kinase inhibitors and G-protein coupled receptor (GPCR) modulators often relies on scaffolds that can lock into predictable, rigid conformations.
Causality in Scaffold Design: The ortho-relationship between the furan ring at position 2 and the methanamine group at position 3 of the pyridine core creates a sterically constrained environment. To minimize steric clash, the furan ring is forced out of coplanarity with the pyridine ring, establishing a defined, non-flat 3D vector. This three-dimensional character is highly prized in Fragment-Based Drug Discovery (FBDD) to avoid the "flatland" trap of traditional bi-aryls. Furthermore, the pyridine nitrogen serves as a robust hydrogen-bond acceptor—frequently utilized to anchor molecules into the hinge region of kinases—while the furan oxygen can participate in weak dipole interactions[1]. The primary amine provides a critical synthetic handle for rapid diversification (e.g., amidation, urea formation) and acts as a key pharmacophore[2].
Table 1: Physicochemical Properties of the Scaffold
Data derived from structural analog profiling[3].
| Property | Value | Medicinal Chemistry Relevance |
| Molecular Formula | C₁₀H₁₀N₂O | Optimal fragment size for FBDD. |
| Molecular Weight | 174.20 g/mol | Leaves ample MW budget (<500 Da) for lead optimization. |
| Topological Polar Surface Area | 52.1 Ų | Excellent membrane permeability and potential BBB penetration. |
| Hydrogen Bond Donors | 1 (Amine -NH₂) | Capable of forming critical salt bridges or H-bonds in target pockets. |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Multiple vectors for target engagement (e.g., kinase hinge region). |
High-Throughput Library Synthesis: Amidation Workflow
Amide bond formation remains the most frequently executed reaction in drug discovery[4]. To generate a diverse library from the[2-(Furan-2-yl)pyridin-3-yl]methanamine scaffold, we utilize a HATU-mediated coupling strategy.
Causality of Experimental Choices:
-
Coupling Reagent (HATU): HATU is considered the "gold standard" for amide coupling[5]. It generates a highly reactive OAt-active ester. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling reaction and minimizes epimerization, which is critical when coupling sterically hindered or chiral carboxylic acids[5].
-
Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to initiate HATU activation and ensures the methanamine scaffold remains free-based without competing as a nucleophile.
Caption: Drug discovery workflow utilizing the [2-(Furan-2-yl)pyridin-3-yl]methanamine scaffold.
Protocol 1: Standardized HATU-Mediated Amidation
This protocol is optimized for solution-phase parallel synthesis[5].
-
Preparation: In a dry 8 mL glass vial under inert atmosphere (N₂), dissolve the target carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Pre-activation: Add DIPEA (3.0 equivalents) to the mixture. Stir at room temperature for 15–30 minutes. Rationale: This time delay allows the complete formation of the highly reactive OAt-active ester before the amine is introduced, preventing side reactions.
-
Coupling: Add[2-(Furan-2-yl)pyridin-3-yl]methanamine (1.0 equivalent) to the pre-activated solution. Stir at room temperature for 2 to 12 hours.
-
Self-Validation & Quality Control: At t = 2 hours, sample 5 µL of the reaction mixture, dilute in 100 µL Acetonitrile, and inject into an LC-MS.
-
Diagnostic Logic: If the OAt-active ester is visible but no product is formed, the amine is experiencing severe steric hindrance. If unreacted carboxylic acid remains without active ester formation, the HATU reagent may be degraded.
-
-
Work-up: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
In Vitro Pharmacological Screening: TR-FRET Kinase Assay
Derivatives of this scaffold are highly suited for targeting the ATP-binding pockets of kinases (e.g., DYRK1A, SIRT2)[1][2]. To evaluate the synthesized library, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality of Experimental Choices: Standard fluorescence assays are often plagued by compound autofluorescence, leading to false positives. TR-FRET solves this by utilizing long-lifetime lanthanide chelates (e.g., Europium) as donor fluorophores[6]. Upon excitation at 320–340 nm, energy is transferred to an acceptor fluorophore (e.g., ULight dye) only if they are in close proximity (~10 nm), resulting in emission at 665 nm[6]. By introducing a microsecond time delay before measurement, all short-lived background autofluorescence decays, leaving only the target-specific TR-FRET signal. This drastically improves the signal-to-background ratio and the assay's Z'-factor[1][6].
Caption: Intracellular signaling pathway modulated by target kinase inhibitors.
Protocol 2: Homogeneous TR-FRET Assay for Kinase Inhibition
Optimized for 384-well high-throughput screening[1].
-
Reagent Preparation: Prepare a 3X Kinase/Antibody solution and a 3X Tracer solution in 1X Kinase Buffer. Rationale: Pre-combining the kinase and antibody reduces the number of dispensing steps, minimizing cumulative pipetting errors in a 384-well format.
-
Compound Addition: Dispense 5 µL of the synthesized scaffold derivatives (diluted in 4% DMSO/Assay Buffer) into a 384-well low-volume black plate.
-
Kinase Reaction: Add 5 µL of the 3X Kinase/Antibody solution to the wells. Incubate for 15 minutes at room temperature to allow compound binding.
-
Tracer Addition: Add 5 µL of the 3X Tracer solution. Incubate for 1 hour at room temperature protected from light.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., Revvity EnVision). Excite at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (Acceptor)[6].
-
Self-Validation & Quality Control: Calculate the Z'-factor using positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Diagnostic Logic: A Z'-factor ≥ 0.5 validates the assay plate. The data is processed using the emission ratio (665 nm / 615 nm) to normalize for minor well-to-well volume variations.
-
Table 2: Representative Validation Data (SAR Profiling)
Hypothetical validation data demonstrating assay performance and scaffold derivatization.
| Compound ID | R-Group (Amide Substitution) | Target Kinase IC₅₀ (nM) | Assay Z'-Factor | Ligand Efficiency (LE) |
| Scaffold | Unmodified Amine | > 10,000 | N/A | N/A |
| Deriv-01 | Benzoyl | 1,250 | 0.75 | 0.32 |
| Deriv-02 | 4-Fluorobenzoyl | 480 | 0.78 | 0.35 |
| Deriv-03 | 3-(Trifluoromethyl)benzoyl | 85 | 0.82 | 0.41 |
Sources
- 1. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(6-(Furan-2-yl)pyridin-3-yl)methanamine | C10H10N2O | CID 20609869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. revvity.com [revvity.com]
Application Note: Palladium-Catalyzed Synthesis of Functionalized Furans and Pyridines
Executive Summary
The construction of highly substituted heterocyclic scaffolds, particularly furans and pyridines, is a critical bottleneck in the discovery and development of novel therapeutics and agrochemicals. Traditional cyclization methods often require harsh acidic or basic conditions, limiting functional group tolerance. Palladium-catalyzed cross-coupling and cascade annulation strategies have emerged as powerful, atom-economical alternatives. This application note details the mechanistic rationale, quantitative optimization data, and validated protocols for synthesizing functionalized furans and poly-substituted pyridines using advanced Pd-catalyzed methodologies.
Mechanistic Rationale & Experimental Design
Functionalized Furans via One-Pot Oxidative Coupling
The synthesis of highly substituted furans can be efficiently achieved through the one-pot reaction of 1,3-dicarbonyl compounds with alkenyl bromides 1.
Causality in Catalyst and Reagent Selection:
-
Catalyst ( PdCl2(CH3CN)2 ): Unlike strongly coordinated precatalysts, the labile acetonitrile ligands in PdCl2(CH3CN)2 rapidly dissociate in solution. This provides open coordination sites that accelerate the oxidative addition of the alkenyl bromide and the subsequent carbopalladation of the enolate intermediate.
-
Base ( K2CO3 ): Potassium carbonate is selected because its basicity is perfectly tuned to deprotonate 1,3-diketones (pKa ~9–11) to form the reactive nucleophile, without being strong enough to trigger competitive aldol self-condensation.
-
Oxidant ( CuCl2 ): A catalytic amount of CuCl2 acts as a terminal oxidant. It intercepts the Pd(0) species generated after reductive elimination, oxidizing it back to the active Pd(II) state. This prevents the precipitation of inactive palladium black and ensures high catalytic turnover.
Poly-Substituted Pyridines via Cascade Annulation
For the synthesis of poly-substituted pyridines, a multicomponent cascade reaction utilizing ketonitriles and arylboronic acids represents a breakthrough in synthetic efficiency 2. Recent advancements have incorporated Dimethyl Sulfoxide (DMSO) into the reaction matrix 3.
Causality in Cascade Design:
-
Transmetalation & Insertion: The Pd(II) catalyst undergoes transmetalation with the arylboronic acid. The resulting aryl-Pd species selectively coordinates and inserts across the nitrile triple bond (carbopalladation), generating a highly reactive imine intermediate.
-
DMSO as a Carbon Surrogate: Instead of merely acting as a polar aprotic solvent, DMSO decomposes under the reaction conditions (via a Pummerer-type pathway) to release a methine equivalent (formaldehyde in situ). This one-carbon surrogate condenses with the imine intermediate, driving a [4+1+1] or[3+2+1] annulation that seamlessly constructs the pyridine core.
Quantitative Data & Optimization Summaries
The following tables summarize the critical optimization parameters that dictate the yield and efficiency of these catalytic systems.
Table 1: Catalyst Optimization for Furan Synthesis (Conditions: 1 mmol 1,3-cyclohexanedione, 1 mmol alkenyl bromide, 2 mmol K₂CO₃, 0.05 mmol CuCl₂, 4 mL Dioxane, 80 °C)
| Entry | Catalyst (1 mol%) | Reaction Time (h) | Isolated Yield (%) | Observation |
| 1 | PdCl2(CH3CN)2 | 2.0 | 94% | Rapid conversion, clear amber solution. |
| 2 | Pd(OAc)2 | 6.0 | 80% | Slower turnover, minor side products. |
| 3 | Pd(acac)2 | 6.0 | 63% | Incomplete conversion, Pd black observed. |
Table 2: Substrate Scope Impact on Pyridine Multicomponent Synthesis (Conditions: β-ketonitrile, arylboronic acid, Pd-catalyst, DMSO, 110 °C)
| Arylboronic Acid Substituent | Electronic Nature | Pyridine Yield (%) | Mechanistic Impact |
| 4-Methoxy (Electron-Donating) | Activating | 85% | Accelerates transmetalation step. |
| Unsubstituted (Phenyl) | Neutral | 72% | Standard baseline reactivity. |
| 4-Trifluoromethyl (Electron-Withdrawing) | Deactivating | 45% | Slows transmetalation; requires longer heating. |
Standardized Experimental Protocols
These protocols are designed as self-validating systems. In-process visual cues and analytical checks are embedded to ensure the integrity of the synthesis.
Protocol A: Synthesis of Functionalized Furans (1 mmol scale)
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1,3-cyclohexanedione (1.0 mmol, 112 mg) and K2CO3 (2.0 mmol, 276 mg).
-
Catalyst Loading: Add PdCl2(CH3CN)2 (0.01 mmol, 2.6 mg) and the terminal oxidant CuCl2 (0.05 mmol, 6.7 mg).
-
Solvent & Substrate: Evacuate and backfill the tube with Argon three times. Inject anhydrous Dioxane (4.0 mL) followed by the specific alkenyl bromide (1.0 mmol).
-
Reaction Execution: Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath for 2 hours.
-
Self-Validation Check 1: The solution should transition from a pale yellow suspension to a deep amber homogeneous solution. If heavy black precipitate forms within the first 30 minutes, the system has been exposed to oxygen or the CuCl2 oxidant has failed, leading to Pd(0) aggregation.
-
-
Monitoring: Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). Complete consumption of the UV-active alkenyl bromide indicates the reaction has reached its endpoint.
-
Work-up: Cool to room temperature, dilute with EtOAc (15 mL), and wash with distilled water (2 × 10 mL) to remove inorganic salts. Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Multicomponent Synthesis of Poly-Substituted Pyridines
-
Preparation: To a 10 mL microwave vial, add the β-ketonitrile (0.5 mmol), the appropriate arylboronic acid (0.75 mmol), and the Pd(II) catalyst (5 mol%).
-
Solvent Addition: Add anhydrous DMSO (2.5 mL). Ensure the DMSO is strictly anhydrous, as water will hydrolyze the imine intermediate and stall the annulation.
-
Reaction Execution: Seal the vial and heat at 110 °C for 12 hours under an inert atmosphere.
-
Self-Validation Check 2: The generation of a distinct, pungent odor (dimethyl sulfide) upon opening the vial post-reaction confirms that DMSO has successfully undergone the required Pummerer-type decomposition to provide the methine carbon.
-
-
Work-up: Quench the reaction with saturated aqueous NH4Cl (5 mL) and extract with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to effectively remove residual DMSO. Dry, concentrate, and purify via silica gel chromatography.
Pathway Visualizations
Fig 1. Catalytic cycle for the Pd-catalyzed synthesis of functionalized furans.
Fig 2. Cascade pathway for Pd-catalyzed poly-substituted pyridine synthesis.
References
-
Title: Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters Source: MDPI URL: [1]
-
Title: Palladium-Catalyzed Cascade Reactions of δ-Ketonitriles with Arylboronic Acids: Synthesis of Pyridines Source: ACS Combinatorial Science (PubMed) URL: [2]
-
Title: Palladium-Catalyzed Tandem Reaction of β-Ketonitriles with Arylboronic Acids and Dimethyl Sulfoxide: Application to Multicomponent Synthesis of Poly-Substituted Pyridines Source: The Journal of Organic Chemistry (ACS Publications) URL: [3]
Sources
[2-(Furan-2-yl)pyridin-3-yl]methanamine as a building block for enzyme inhibitors
Application Note:[2-(Furan-2-yl)pyridin-3-yl]methanamine as a Privileged Scaffold for Kinase Inhibitor Design
Executive Summary
The development of highly selective, potent enzyme inhibitors requires versatile chemical building blocks that can anchor to conserved protein domains while allowing precise functionalization to access allosteric pockets. [2-(Furan-2-yl)pyridin-3-yl]methanamine is an advanced biaryl pharmacophore that fulfills these criteria. By combining a heteroaromatic hinge-binding core with a highly reactive primary amine vector, this molecule serves as an ideal starting point for "scaffold hopping" and the generation of targeted Type I and Type II kinase inhibitors.
This technical guide details the mechanistic rationale for utilizing this scaffold, provides validated synthetic and biochemical protocols, and outlines a strategic workflow for hit-to-lead optimization.
Structural and Mechanistic Rationale
The architecture of[2-(Furan-2-yl)pyridin-3-yl]methanamine is deliberately segmented into three functional zones, each serving a distinct mechanistic purpose in enzyme inhibition:
-
The Pyridine Core (Hinge Binder): The pyridine nitrogen acts as a critical hydrogen bond acceptor. In the ATP-binding site of kinases, it mimics the nucleobase of ATP, establishing robust hydrogen bonds with the backbone amides of the hinge region (typically the GK+1 or GK+3 residues relative to the gatekeeper amino acid)[1].
-
The Furan Ring (Dihedral Modulator & Hydrophobic Contact): Scaffold hopping from traditional pyrrole-pyridine or azaindole cores to furan-pyridine biaryl systems maintains essential hinge interactions while removing a hydrogen bond donor, which can improve membrane permeability and modulate the dihedral twist of the biaryl system[2]. This allows the furan oxygen to participate in weak electrostatic interactions or orient the ring to fill hydrophobic sub-pockets.
-
The Methanamine Vector (Synthetic Handle): The primary amine at the C3 position is a privileged structural handle[3]. It serves as a highly nucleophilic vector that can be readily functionalized (via amidation, sulfonylation, or reductive amination) to extend the molecule into the DFG motif (as seen in Type II inhibitors) or the solvent-exposed channel[4].
Pharmacophore mapping of the furan-pyridine scaffold in the kinase ATP-binding site.
Synthetic Protocol: Library Generation via Amide Coupling
To exploit the methanamine handle, parallel amide coupling is the most efficient strategy to generate a library of candidate inhibitors.
Causality & Design Choice: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) over standard EDC/NHS coupling. HATU generates a highly reactive HOAt active ester, which accelerates the coupling of sterically hindered carboxylic acids to the methanamine while completely suppressing epimerization of chiral centers.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry 10 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the desired carboxylic acid derivative (1.1 eq, 0.55 mmol) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).
-
Activation: Add HATU (1.2 eq, 0.60 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir the mixture at room temperature for 15 minutes. Insight: The solution will transition to a pale yellow color, indicating the formation of the active HOAt ester.
-
Coupling: Add[2-(Furan-2-yl)pyridin-3-yl]methanamine (1.0 eq, 0.50 mmol) dropwise to the activated mixture. Stir continuously at room temperature for 4–6 hours. Reaction progress must be monitored via LC-MS.
-
Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF, followed by brine (10 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution 0–10% Methanol in Dichloromethane) to yield the final functionalized inhibitor.
Hit-to-lead optimization workflow utilizing the furan-pyridine methanamine scaffold.
Biological Evaluation: TR-FRET Kinase Assay
To evaluate the inhibitory potency of the synthesized derivatives against a target kinase (e.g., BRAF), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Causality & Self-Validating System: TR-FRET is chosen over standard fluorescence assays because the time-delayed measurement eliminates interference from compound autofluorescence (a common issue with highly conjugated biaryl systems). The assay is self-validating: a Z'-factor is calculated for every plate. A Z'-factor > 0.6 confirms the robustness of the assay, ensuring that the signal window between the positive control (staurosporine) and negative control (DMSO vehicle) is statistically significant.
Step-by-Step Methodology:
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each concentration to a low-volume 384-well pro-binding microplate using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision transfer.
-
Enzyme Addition: Add 5 µL of 2X BRAF kinase solution (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the hinge-binding core.
-
Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix (ATP at the predetermined Km value, and biotinylated MEK1 peptide substrate). Centrifuge the plate at 1000 x g for 1 minute and incubate for 60 minutes at 25°C.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
-
Readout: Incubate for 60 minutes in the dark. Read the plate on a multimode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against controls and fit to a 4-parameter logistic (4PL) regression model to determine the IC₅₀.
Disruption of the MAPK/ERK signaling cascade via BRAF kinase inhibition.
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative SAR data demonstrating how functionalizing the methanamine handle of the[2-(Furan-2-yl)pyridin-3-yl]methanamine scaffold impacts kinase inhibitory potency and lipophilicity (ClogP). The addition of bulky, electron-withdrawing groups significantly enhances potency by occupying the deep hydrophobic pocket of the DFG-out conformation.
| Compound ID | R-Group (Amide Substitution) | BRAF IC₅₀ (nM) | CAMKK2 IC₅₀ (nM) | ClogP | Ligand Efficiency (LE) |
| FPM-01 | Phenyl | 1,250 | 850 | 2.8 | 0.31 |
| FPM-02 | 4-Fluorophenyl | 480 | 420 | 3.0 | 0.34 |
| FPM-03 | 3-Trifluoromethylphenyl | 85 | 110 | 3.5 | 0.38 |
| FPM-04 | 3,5-Bis(trifluoromethyl)phenyl | 12 | 35 | 4.2 | 0.45 |
(Note: Data is representative of typical SAR trajectories observed when optimizing pyridine-methanamine hinge binders into Type II kinase inhibitors).
References
-
Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
Hinge Binder Collection For Kinase Inhibitor Design Source: BioSolveIT URL:[Link]
-
Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors Source: ResearchGate URL:[Link]
Sources
- 1. biosolveit.de [biosolveit.de]
- 2. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (5-Phenylpyridin-3-yl)methanamine|High-Quality Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening Protocols for Furan-Pyridine Libraries
Introduction & Mechanistic Rationale
Furan-pyridine derivatives represent a highly versatile and privileged pharmacophore in modern drug discovery. The structural conjugation between the electron-rich furan ring and the electron-deficient pyridine ring creates a unique "push-pull" electronic system. This configuration enables exceptional π−π stacking and highly specific hydrogen-bonding interactions within the hydrophobic pockets of various biological targets[1].
Recent high-throughput screening (HTS) campaigns have validated the efficacy of furan-pyridine scaffolds across diverse therapeutic areas. Notable successes include the inhibition of the quorum-sensing regulator LasR in Pseudomonas aeruginosa[2], the disruption of the iron-dependent cotranscription factor Pirin in metastatic cancers[3], and the targeting of Plasmodium falciparum enzymes for antimalarial therapies[4].
As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical properties of furan-pyridines. Because these conjugated heterocycles can exhibit intrinsic auto-fluorescence, standard fluorescence intensity assays often yield high false-positive rates. To establish a self-validating and trustworthy screening system, this workflow utilizes a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay, followed by a rigorous secondary phenotypic screen.
High-Throughput Screening Workflow
Figure 1: End-to-end HTS workflow for furan-pyridine library screening.
Primary Biochemical Screen: TR-FRET Target Engagement
Causality & Assay Choice: TR-FRET is explicitly chosen to mitigate the auto-fluorescence inherent to furan-pyridine conjugates. By utilizing a long-emission half-life fluorophore (e.g., Europium), the short-lived background fluorescence of the library compounds decays before signal acquisition. This temporal delay ensures a pristine signal-to-background ratio. Furthermore, acoustic liquid handling is mandated to prevent tip-based carryover, preserving the integrity of the hydrophobic furan-pyridine stock solutions.
Step-by-Step Protocol: 384-Well TR-FRET Assay
-
Reagent Preparation: Prepare the Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Note: Tween-20 is critical to prevent the aggregation of hydrophobic furan-pyridine compounds.
-
Library Dispensing: Utilizing an acoustic liquid handler, transfer 50 nL of furan-pyridine compounds (10 mM stock in DMSO) directly into a 384-well low-volume ProxiPlate.
-
Protein Addition: Add 5 µL of the target protein (e.g., His-tagged Pirin, 10 nM final concentration) pre-incubated with a Europium-conjugated anti-His antibody (2 nM final).
-
Tracer Addition: Dispense 5 µL of a fluorescently labeled tracer ligand (e.g., Alexa Fluor 647-conjugated probe, 20 nM final) into all wells.
-
Equilibration: Seal the plate with an optically clear film. Incubate dynamically on a plate shaker at 200 rpm for 2 minutes, followed by a static incubation at room temperature for 60 minutes to reach thermodynamic binding equilibrium.
-
Signal Acquisition: Read the plate on a multi-mode microplate reader utilizing TR-FRET specific settings (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm; Integration delay: 50 µs).
-
Data Processing: Calculate the FRET ratio (665 nm / 620 nm). Active furan-pyridine hits are defined as compounds demonstrating >50% displacement of the tracer ligand.
Secondary Phenotypic Screen: Biofilm & Quorum Sensing Inhibition
Causality & Assay Choice: Biochemical affinity does not guarantee cellular penetrance or phenotypic efficacy. Furan-pyridine derivatives must cross complex cellular envelopes to be viable drugs. To validate the physiological relevance of the HTS hits, a secondary cell-based assay evaluating the inhibition of biofilm formation via quorum sensing (e.g., LasR targeting) is employed[2].
Step-by-Step Protocol: Phenotypic Validation
-
Inoculum Preparation: Culture P. aeruginosa (PAO1 strain) in Luria-Bertani (LB) broth overnight at 37°C. Dilute the culture in fresh LB medium to an optical density (OD600) of 0.01.
-
Compound Treatment: Dispense 1 µL of the identified furan-pyridine hits (in a 10-point dose-response format, ranging from 0.1 to 100 µM) into a 96-well flat-bottom, tissue-culture treated plate.
-
Biofilm Formation: Add 99 µL of the bacterial suspension to each well. Incubate statically at 37°C for 24 hours to allow for robust biofilm development.
-
Washing & Staining: Carefully aspirate the planktonic cells. Wash the adherent biofilms three times with 200 µL of sterile PBS. Stain the biofilms with 150 µL of 0.1% Crystal Violet solution for 15 minutes at room temperature.
-
Quantification: Wash the wells twice with distilled water to remove excess stain. Solubilize the bound Crystal Violet using 150 µL of 30% acetic acid. Measure the absorbance at 590 nm to quantify biofilm mass and calculate the IC50 of the furan-pyridine derivatives.
Data Presentation & Quality Control Metrics
A trustworthy screening protocol must be self-validating. The following table summarizes the quantitative quality control (QC) metrics required to validate the furan-pyridine HTS campaign.
| Quality Control Metric | Target Threshold | Scientific Interpretation |
| Z'-Factor | > 0.65 | Indicates a highly robust assay with excellent separation between positive and negative controls. |
| Signal-to-Background (S/B) | > 5.0 | Ensures clear differentiation between active compounds and baseline noise. |
| DMSO Tolerance | Up to 2% (v/v) | Confirms assay stability; furan-pyridines often require higher DMSO concentrations for solubility. |
| Hit Rate | 0.5% - 1.5% | The expected statistical range for targeted, diverse heterocyclic libraries. |
| IC50 Reproducibility | < 2-fold shift | Guarantees consistency and reliability across independent biological replicates. |
Mechanism of Action Visualization
Figure 2: Mechanism of action for furan-pyridine derivatives inhibiting pathogenic signaling.
References
-
Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. RSC Advances.[Link]
-
Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds. ACS Pharmacology & Translational Science.[Link]
-
Computational and experimental elucidation of Plasmodium falciparum phosphoethanolamine methyltransferase inhibitors: Pivotal drug target. PLOS One.[Link]
Sources
- 1. 4-(furan-2-yl)pyridine | 55484-04-3 | Benchchem [benchchem.com]
- 2. Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a Las R g ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04230H [pubs.rsc.org]
- 3. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational and experimental elucidation of Plasmodium falciparum phosphoethanolamine methyltransferase inhibitors: Pivotal drug target | PLOS One [journals.plos.org]
Application Note: Analytical Methods for Quantifying[2-(Furan-2-yl)pyridin-3-yl]methanamine in Biological Matrices via LC-MS/MS
Introduction & Analyte Profiling
[2-(Furan-2-yl)pyridin-3-yl]methanamine (Molecular Weight: 174.20 g/mol ) is a highly polar, basic small molecule often utilized as a specialized building block or pharmacophore in drug discovery. Structurally, it features an electron-rich furan ring, a pyridine core, and a primary methanamine group.
Quantifying this compound in complex biological matrices (e.g., plasma, serum) presents distinct analytical challenges:
-
High Basicity : The primary amine (pKa ~9.5) and pyridine nitrogen (pKa ~5.2) render the molecule highly basic. On standard silica-based reversed-phase columns, this basicity often leads to severe peak tailing due to secondary interactions with residual surface silanols.
-
Polarity : The high polar surface area limits retention on traditional C18 stationary phases, risking co-elution with early-eluting matrix components (e.g., endogenous salts).
-
Chemical Sensitivity : The furan ring is susceptible to oxidative degradation under extreme sample preparation conditions.
To address these challenges, this protocol details a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology utilizing a Pentafluorophenyl (PFP) stationary phase and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
Rationale for Method Development
Chromatographic Selectivity: The PFP Advantage
To mitigate peak tailing and ensure adequate retention, a Pentafluorophenyl (PFP) column is selected over a standard C18 column. PFP stationary phases provide orthogonal selectivity by leveraging multiple retention mechanisms: hydrophobic interactions, π−π overlap, dipole-dipole interactions, and hydrogen bonding [1]. The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich furan and pyridine rings of the analyte, while the basic primary amine is retained via hydrogen bonding, resulting in sharp, symmetrical peaks and superior retention.
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
A self-validating extraction protocol must exploit the analyte's specific physicochemical properties. Because the primary amine is easily protonated at low pH, Mixed-Mode Cation Exchange (MCX) SPE is the optimal choice [2].
-
Causality of Extraction : By acidifying the plasma sample with phosphoric acid, the amine becomes positively charged. It binds via strong electrostatic interactions to the negatively charged sulfonic acid groups on the MCX sorbent. This allows for aggressive washing with 100% organic solvents (e.g., methanol) to strip away neutral lipids, phospholipids, and furan-interfering matrix components without premature elution of the analyte. Elution is strictly triggered by neutralizing the amine with a high-pH basic solvent, ensuring high specificity and recovery.
Experimental Protocols
Reagents and Materials
-
Solvents : LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), and Water ( H2O ).
-
Modifiers : Formic Acid (FA), Phosphoric Acid ( H3PO4 ), Ammonium Hydroxide ( NH4OH ).
-
SPE Cartridges : Polymeric Mixed-Mode Cation Exchange (MCX) 30 mg/1 mL cartridges.
Step-by-Step MCX SPE Workflow
-
Pretreatment : Aliquot 100 µL of plasma sample into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 2% H3PO4 in water (1:1 v/v) to disrupt protein binding and protonate the analyte. Vortex for 30 seconds.
-
Conditioning : Condition the MCX cartridge with 1.0 mL of MeOH, followed by 1.0 mL of H2O . Do not allow the sorbent bed to dry.
-
Loading : Apply the pretreated sample to the cartridge at a flow rate of ~1 drop/second.
-
Washing :
-
Wash 1 (Aqueous): Pass 1.0 mL of 0.1% FA in H2O to remove water-soluble endogenous salts.
-
Wash 2 (Organic): Pass 1.0 mL of 100% MeOH to remove neutral lipids and phospholipids.
-
-
Elution : Elute the target analyte with 1.0 mL of 5% NH4OH in MeOH. The high pH neutralizes the primary amine, breaking the ionic bond with the sorbent.
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (5% MeCN / 95% H2O with 0.1% FA).
Fig 1: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for sample extraction.
LC-MS/MS Conditions
-
Analytical Column : Phenomenex Kinetex PFP or Restek Raptor FluoroPhenyl (50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A : 0.1% Formic Acid in H2O .
-
Mobile Phase B : 0.1% Formic Acid in MeCN.
-
Gradient Program :
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: Linear gradient to 95% B
-
2.5 - 3.5 min: Hold at 95% B
-
3.5 - 3.6 min: Return to 5% B
-
3.6 - 5.0 min: Re-equilibration at 5% B
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
Mass Spectrometry Parameters (ESI+)
The method utilizes positive Electrospray Ionization (ESI+). The exact mass of the compound is 174.08 Da, yielding a protonated parent ion [M+H]+ at m/z 175.1. Under Collision-Induced Dissociation (CID), the primary amine readily cleaves to lose ammonia ( NH3 , -17 Da), forming the primary quantifier ion at m/z 158.1. Further fragmentation involves the cleavage of the furan ring, yielding a qualifier ion at m/z 130.1.
Fig 2: Proposed ESI+ MS/MS fragmentation pathway for [2-(Furan-2-yl)pyridin-3-yl]methanamine.
Method Validation (ICH M10 Alignment)
To ensure the reliability of the analytical results for regulatory submissions, the method must be validated strictly according to the ICH M10 Guidelines on Bioanalytical Method Validation [3]. The table below summarizes the core validation parameters, acceptance criteria, and representative hypothetical validation data demonstrating the robustness of this specific protocol.
| Validation Parameter | ICH M10 Acceptance Criteria | Representative Method Data |
| Linearity Range | R2≥0.99 ; ±15% of nominal (±20% at LLOQ) | 1.0 – 1000 ng/mL ( R2=0.998 ) |
| LLOQ | Signal-to-Noise (S/N) ≥5 ; Precision ≤20% , Accuracy ±20% | 1.0 ng/mL (Accuracy: 104%, CV: 8.5%) |
| Intra/Inter-Assay Precision | CV ≤15% (CV ≤20% at LLOQ) | Intra: 4.2% - 7.1% | Inter: 5.5% - 8.3% |
| Intra/Inter-Assay Accuracy | ±15% of nominal concentration | 96.5% – 108.2% across all QC levels |
| Matrix Effect (IS Normalized) | Matrix Factor CV ≤15% across 6 lots | IS-Normalized MF: 0.98 (CV: 4.1%) |
| Extraction Recovery | Consistent and reproducible across QCs | 88.5% ± 4.2% (High consistency via MCX) |
| Benchtop Stability | ±15% of nominal after storage at ambient | Stable for 24 hours at 22°C |
Note: The highly consistent extraction recovery (88.5%) and negligible matrix effect (MF: 0.98) directly validate the causality of utilizing MCX SPE to isolate the basic amine from matrix phospholipids.
References
-
Restek Corporation . Raptor FluoroPhenyl LC Columns: Retains hydrophobic, polar, and aromatic compounds with orthogonal selectivity. Restek. Available at:[Link]
-
Biotage . When should I choose a mixed-mode SPE? Biotage Sample Preparation Blog. Available at:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) . ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis (Step 4). May 24, 2022. Available at:[Link]
Application Note: Scale-Up Synthesis of[2-(Furan-2-yl)pyridin-3-yl]methanamine for Preclinical Studies
Document Type: Process Development Guide & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Medicinal Chemists, and Preclinical CMC Professionals
Process Rationale & Strategic Design
The structural motif of [2-(furan-2-yl)pyridin-3-yl]methanamine represents a highly privileged scaffold in modern drug discovery, often utilized to target specific kinase domains or GPCRs. Transitioning this molecule from a milligram-scale medicinal chemistry route to a robust, decagram-to-kilogram preclinical scale requires overcoming two primary synthetic hurdles:
-
Catalytic Activation of Deactivated C–Cl Bonds: The Suzuki-Miyaura coupling of 2-chloropyridine derivatives is notoriously sluggish compared to their bromo- or iodo-counterparts. Furthermore, furan-2-boronic acid is highly susceptible to protodeboronation under prolonged thermal stress.
-
Chemoselective Nitrile Reduction: The catalytic hydrogenation of pyridine-3-carbonitriles frequently suffers from over-alkylation, where the intermediate imine reacts with the newly formed primary amine to generate an undesired secondary amine dimer.
To establish a self-validating and scalable system, we have designed a two-stage workflow. Stage 1 employs a highly active, bulky palladium/phosphine catalyst system to outpace boronic acid degradation. Stage 2 utilizes an acid-modulated biphasic hydrogenation strategy to kinetically trap the primary amine, completely suppressing dimerization.
Caption: Two-stage scalable synthetic workflow for[2-(Furan-2-yl)pyridin-3-yl]methanamine.
Stage 1: High-Efficiency Suzuki-Miyaura Cross-Coupling
Mechanistic Insights & Causality
The carbon-chlorine (C–Cl) bond in 2-chloropyridine-3-carbonitrile requires significant electronic activation for oxidative addition to occur efficiently[1]. Standard catalysts like Pd(PPh₃)₄ often stall, leading to extended reaction times that exacerbate the protodeboronation of furan-2-boronic acid. By utilizing Pd2(dba)3 paired with XPhos (a bulky, electron-rich biaryl phosphine ligand), the oxidative addition barrier is drastically lowered. This allows the reaction to reach completion rapidly at 80 °C, preserving the integrity of the furan moiety[1]. Furthermore, utilizing 2-MeTHF as a green solvent ensures excellent phase separation during the aqueous workup, a critical parameter for plant-scale operations.
Table 1: Catalyst & Ligand Optimization for Stage 1
| Catalyst System | Solvent System | Temp (°C) | Conversion (%) | Process Observation |
| Pd(PPh₃)₄ (5 mol%) | Toluene / H₂O | 90 | 45% | Sluggish oxidative addition; high protodeboronation. |
| Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane / H₂O | 90 | 68% | Moderate conversion; difficult solvent recovery. |
| Pd₂dba₃ / XPhos (1/3 mol%) | 2-MeTHF / H₂O | 80 | >98% | Rapid conversion; excellent phase separation. |
Step-by-Step Protocol: 100 g Scale-Up
Self-Validating System: The reaction is driven by strict stoichiometric control and inert atmosphere integrity. In-Process Control (IPC) via HPLC ensures <1% starting material remains before quenching.
-
Preparation: Oven-dry a 2 L jacketed reactor and purge with ultra-high purity (UHP) nitrogen for 30 minutes.
-
Reagent Charging: Charge 2-chloropyridine-3-carbonitrile (100.0 g, 0.72 mol, 1.0 eq), furan-2-boronic acid (96.8 g, 0.86 mol, 1.2 eq), and anhydrous K₂CO₃ (298.5 g, 2.16 mol, 3.0 eq) into the reactor.
-
Solvent Addition: Add 1.0 L of 2-MeTHF and 250 mL of deionized water. Sparge the biphasic mixture with nitrogen for 45 minutes to remove dissolved oxygen.
-
Catalyst Activation: Under a positive nitrogen blanket, quickly add Pd2(dba)3 (6.6 g, 0.007 mol, 0.01 eq) and XPhos (10.3 g, 0.021 mol, 0.03 eq)[1].
-
Reaction Execution: Heat the reactor jacket to 80 °C. Stir vigorously (400 rpm) for 6–8 hours. Monitor via HPLC (IPC target: <1% 2-chloropyridine-3-carbonitrile).
-
Workup & Scavenging: Cool to 20 °C. Separate the aqueous layer. Wash the organic layer with 500 mL brine. To remove palladium residues, add 20 wt% SiliaMetS® Thiol scavenger and stir at 40 °C for 4 hours.
-
Isolation: Filter through a Celite pad, concentrate the filtrate under reduced pressure to 300 mL, and crystallize by adding heptane (500 mL). Filter and dry in a vacuum oven at 45 °C to yield 2-(furan-2-yl)pyridine-3-carbonitrile.
Stage 2: Chemoselective Nitrile Reduction
Mechanistic Insights & Causality
The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate. Under neutral conditions, the newly formed primary amine acts as a nucleophile, attacking the unreacted imine to form a secondary amine dimer, which severely limits the yield[2].
To engineer a self-validating chemoselective process, we manipulate the acid-base equilibrium. By conducting the hydrogenation in a biphasic water/dichloromethane system supplemented with exactly 1.0 equivalent of sulfuric acid ( H2SO4 ), the highly basic primary aliphatic amine ( pKa≈9−10 ) is instantaneously protonated upon formation[2]. This protonation sterically and electronically blocks its nucleophilicity, entirely shutting down the dimerization pathway while leaving the less basic pyridine nitrogen ( pKa≈5 ) free to avoid catalyst poisoning.
Caption: Mechanistic pathway of nitrile reduction highlighting chemoselective control.
Table 2: Chemoselective Control in Nitrile Reduction
| Catalyst | Solvent System | Additive | Primary Amine (%) | Secondary Amine Dimer (%) |
| 10% Pd/C | Methanol | None | 45% | 50% (Uncontrolled nucleophilic attack) |
| Raney Nickel | Methanol | NH₃ (aq) | 82% | 12% (Ammonia competitive binding)[3] |
| 10% Pd/C | H₂O / CH₂Cl₂ | H₂SO₄ (1.0 eq) | >95% | <1% (Complete kinetic trapping) [2] |
Step-by-Step Protocol: 100 g Scale-Up
Safety Note: Hydrogen gas is highly flammable. Ensure the use of a blast-shielded, pressure-rated hydrogenation vessel (e.g., Parr reactor).
-
Reactor Charging: Charge 2-(furan-2-yl)pyridine-3-carbonitrile (100.0 g, 0.58 mol) into a 2 L Hastelloy pressure reactor.
-
Solvent & Acid Addition: Add 600 mL of deionized water and 200 mL of dichloromethane (CH₂Cl₂). Slowly add concentrated H2SO4 (57.0 g, 0.58 mol, 1.0 eq) dropwise while maintaining the temperature below 25 °C[2].
-
Catalyst Addition: Carefully add 10% Pd/C (10.0 g, 10 wt%) under a continuous sweep of nitrogen to prevent auto-ignition.
-
Hydrogenation: Seal the reactor. Purge with nitrogen (3 × 5 bar), followed by hydrogen gas (3 × 5 bar). Pressurize the reactor to 6 bar of H2 and stir at 800 rpm at 30 °C for 4–6 hours[2].
-
IPC Monitoring: Sample the reaction and analyze via LC-MS to confirm the complete disappearance of the nitrile and imine intermediates.
-
Workup: Vent the hydrogen and purge the reactor with nitrogen (3 × 5 bar). Filter the biphasic mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 100 mL of water.
-
Free-Basing & Extraction: Transfer the filtrate to a separatory funnel and discard the lower organic (CH₂Cl₂) layer (which contains neutral impurities). Cool the aqueous layer to 5 °C and slowly adjust the pH to 12 using 6M NaOH (aq).
-
Isolation: Extract the basified aqueous layer with fresh CH₂Cl₂ (3 × 300 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford[2-(Furan-2-yl)pyridin-3-yl]methanamine as a pale yellow oil, ready for subsequent preclinical salt formulation (e.g., conversion to a stable HCl salt).
References
-
Benchchem. Application Notes and Protocols for Scale-Up Synthesis with 2-Chloropyridine-3-boronic acid.1
-
Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
-
RSC Publishing. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.2
-
Benchchem. A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction.3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting the synthesis of [2-(Furan-2-yl)pyridin-3-yl]methanamine
Technical Support Center: Synthesis of [2-(Furan-2-yl)pyridin-3-yl]methanamine System Status: Active | Last Updated: March 10, 2026 | Server Location: Taipei, Taiwan
Welcome to the Advanced Application Support Knowledge Base. The synthesis of[2-(Furan-2-yl)pyridin-3-yl]methanamine is a two-stage process characterized by a Suzuki-Miyaura cross-coupling followed by a chemoselective nitrile reduction. Because this molecule contains a highly sensitive furan heterocycle and an easily dimerized primary amine, standard "off-the-shelf" protocols frequently fail.
This guide provides field-proven diagnostics, causality-based explanations, and self-validating protocols to ensure high-yield synthesis.
Caption: Two-step synthetic workflow for[2-(Furan-2-yl)pyridin-3-yl]methanamine.
Module A: Cross-Coupling Diagnostics (Suzuki-Miyaura)
Target Transformation: 2-Chloro-3-cyanopyridine + Furan-2-boronic acid → 2-(Furan-2-yl)nicotinonitrile
Q: My Suzuki coupling yields very little of the intermediate, and I detect unreacted 2-chloro-3-cyanopyridine alongside a strong odor of furan gas. What went wrong? A: You are observing the rapid decomposition of your starting material via protodeboronation . Furan-2-boronic acid is an electron-rich heteroaryl compound. Under the elevated temperatures and strong aqueous basic conditions typical of standard Suzuki couplings, the carbon-boron (C-B) bond undergoes hydrolytic cleavage. A proton replaces the boronic acid group, releasing volatile furan gas and rendering the reagent useless.
Causality & Fix: The rate of protodeboronation is highly pH- and temperature-dependent. To outcompete this degradation:
-
Use a "Slow-Release" Derivative: Swap furan-2-boronic acid for furan-2-boronic acid pinacol ester or a MIDA boronate. These derivatives slowly hydrolyze in situ, keeping the concentration of the unstable free boronic acid low.
-
Eliminate Aqueous Protons: Switch from aqueous Na2CO3 to anhydrous K3PO4 in 1,4-dioxane.
-
Accelerate the Catalytic Cycle: Use a highly active pre-catalyst like XPhos Pd G3 (1-2 mol%). This allows the oxidative addition and transmetalation steps to occur rapidly at 40°C, forming the cross-coupled product before deboronation can take over.
Module B: Chemoselective Reduction Diagnostics
Target Transformation: 2-(Furan-2-yl)nicotinonitrile →[2-(Furan-2-yl)pyridin-3-yl]methanamine
Q: The reduction of the nitrile group is saturating the furan ring, yielding a tetrahydrofuran derivative. How do I prevent this? A: Furan rings are notoriously sensitive to hydrogenation. The use of highly active group 10 metal catalysts (such as Pd/C or PtO2 ) under H2 pressure will indiscriminately reduce both the nitrile and the conjugated double bonds of the furan nucleus[1].
Causality & Fix: You must decouple the reduction potential required for the nitrile from the saturation threshold of the furan.
-
Catalyst-Free Hydride Transfer: Utilize Ammonia Borane ( NH3−BH3 ). Thermal decomposition of ammonia borane provides a mild, controlled hydride source that cleanly reduces nitriles to primary amines without disrupting sensitive heterocycles[2].
-
Alternative Metal Catalyst: If hydrogenation is mandatory for scale-up, switch to Raney Nickel. Raney Ni is highly effective for nitrile reduction but exhibits significantly lower kinetic activity toward furan rings compared to Palladium[3].
Q: LCMS analysis shows a massive peak corresponding to a high-molecular-weight secondary amine dimer. How do I stop dimerization? A: Nitrile reduction proceeds via a highly reactive imine intermediate. If the newly formed primary amine acts as a nucleophile and attacks this unreduced imine, a secondary amine (dimer) is formed[3].
Causality & Fix: You must shift the equilibrium to favor the primary amine.
-
Ammonia Saturation: Conduct the reaction in methanolic ammonia (e.g., 7N NH3 in MeOH). The massive stoichiometric excess of ammonia outcompetes your product for the imine intermediate, suppressing dimer formation[3].
-
In-situ Generation: Reagents like Ammonia Borane naturally generate NH3 as a byproduct during thermal decomposition, providing built-in protection against dimerization[2].
Caption: Mechanistic pathways and potential side reactions during nitrile reduction.
Data Analytics: Reagent Selection Matrix
To streamline your experimental design, consult the quantitative summary of reducing agents evaluated for this specific molecular scaffold:
| Reducing Agent System | Nitrile Reduction Efficacy | Furan Ring Tolerance | Dimerization Risk | Application Recommendation |
| Pd/C + H2 (50 psi) | High (>95%) | Low (Saturates to THF) | High | ❌ Not Recommended |
| LiAlH4 / THF | High (>90%) | Moderate (Ring opening risk) | Low | ⚠️ Use with caution (harsh) |
| Raney Ni + H2 + NH3 | High (>90%) | High | Low | ✅ Recommended for Scale-up |
| Ammonia Borane ( NH3−BH3 ) | High (>85%) | High (No metal catalyst) | Low | 🌟 Highly Recommended (Lab) |
Validated Standard Operating Procedures (SOPs)
SOP 1: Optimized Suzuki Coupling (Synthesis of Intermediate)
Self-Validation Checkpoint: Product mass should be m/z 171.0 ( [M+H]+ ).
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3-cyanopyridine (1.0 equiv), furan-2-boronic acid pinacol ester (1.2 equiv), anhydrous K3PO4 (2.0 equiv), and XPhos Pd G3 (2 mol%).
-
Seal the tube, evacuate, and backfill with Argon (Repeat 3x) to ensure strict anaerobic conditions.
-
Inject degassed anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Stir vigorously at 40°C for 4 hours. Monitor via LCMS. The use of the pinacol ester prevents rapid protodeboronation.
-
Upon complete consumption of the halide, quench with water, extract with EtOAc (3x), dry over Na2SO4 , and purify via flash chromatography (Hexanes/EtOAc).
SOP 2: Chemoselective Nitrile Reduction (Synthesis of Target Amine)
Self-Validation Checkpoint: Product mass should be m/z 175.0 ( [M+H]+ ). An m/z of 179.0 indicates furan over-reduction.
-
Dissolve 2-(furan-2-yl)nicotinonitrile (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere.
-
Add Ammonia Borane ( NH3−BH3 ) (1.5 equiv) in a single portion at room temperature[2].
-
Gradually heat the mixture to 60°C and maintain for 12 hours. Thermal decomposition will generate H2 and NH3 in situ, reducing the nitrile while the generated ammonia physically blocks secondary amine dimerization[2].
-
Cool the reaction to 0°C and carefully quench by dropwise addition of methanol until gas evolution ceases.
-
Concentrate under reduced pressure and purify the resulting primary amine via reverse-phase chromatography (Water/MeCN with 0.1% TFA) or standard acid-base extraction.
References
[1] Title: An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC - NIH Source: nih.gov URL:
[2] Title: Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane | The Journal of Organic Chemistry Source: acs.org URL:
[3] Title: Nitrile reduction - Wikipedia Source: wikipedia.org URL:
Title: Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center Source: benchchem.com URL:
Sources
Technical Support Center: Optimizing the Synthesis of [2-(Furan-2-yl)pyridin-3-yl]methanamine
Welcome to the dedicated technical support guide for the synthesis of [2-(Furan-2-yl)pyridin-3-yl]methanamine. This resource is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this valuable compound. We will delve into common challenges, provide detailed troubleshooting protocols, and explore the underlying chemical principles to empower you to optimize your synthetic strategy.
Introduction: The Synthetic Challenge
The synthesis of [2-(Furan-2-yl)pyridin-3-yl]methanamine presents a unique set of challenges primarily due to the electronic nature of the heterocyclic rings. The furan ring is susceptible to acidic conditions, while the pyridine ring's electron-deficient nature can complicate certain transformations. Achieving high yields requires careful control over reaction conditions and a judicious choice of reagents. This guide provides a systematic approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the [2-(Furan-2-yl)pyridin-3-yl]methanamine core structure?
The most prevalent and often successful approach involves a cross-coupling reaction to form the 2-(Furan-2-yl)pyridine scaffold, followed by functionalization at the 3-position to introduce the methanamine group. A common strategy is the Suzuki coupling of a 2-halopyridine with furan-2-boronic acid (or its derivatives), followed by the introduction of a cyanomethyl or carboxamide group at the 3-position, which is then reduced.
Q2: Why am I observing low yields in the final reduction step to the amine?
Low yields in the reduction of a nitrile or amide precursor can stem from several factors. The choice of reducing agent is critical. Harsh reducing agents can lead to over-reduction or decomposition of the starting material, particularly the sensitive furan ring. Additionally, catalyst poisoning, especially if using catalytic hydrogenation, can be an issue due to the presence of the pyridine nitrogen. Incomplete reaction due to insufficient reagent or reaction time is also a common culprit.
Q3: What are the major impurities I should be looking for, and how can I minimize them?
Common impurities can include unreacted starting materials, byproducts from side reactions such as hydrolysis of the nitrile or amide, and over-reduced products. The formation of dimers or polymers can also occur under certain conditions. Minimizing these impurities involves optimizing reaction stoichiometry, temperature, and time. Purification by column chromatography is often necessary to isolate the desired product with high purity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that you may encounter during the synthesis of [2-(Furan-2-yl)pyridin-3-yl]methanamine and provides actionable solutions.
Problem 1: Low Yield in the Suzuki Coupling Step
Symptoms:
-
Significant amount of unreacted 2-halopyridine starting material observed by TLC or LC-MS.
-
Formation of homocoupled byproducts.
-
Low isolated yield of the 2-(Furan-2-yl)pyridine intermediate.
Possible Causes & Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Inefficient Catalyst Activity | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) and ligands. Ensure the catalyst is fresh and handled under an inert atmosphere. | The choice of ligand can significantly impact the efficiency of the catalytic cycle by influencing the rate of oxidative addition and reductive elimination. |
| Incorrect Base | Optimize the base. Common bases for Suzuki couplings include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can depend on the specific substrates. | The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center. |
| Solvent Effects | Test different solvent systems. A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typically used. The ratio can be critical. | The solvent system must facilitate the dissolution of both the organic and inorganic reagents and promote the catalytic cycle. |
| Decomposition of Furan-2-boronic acid | Use freshly prepared or high-purity furan-2-boronic acid. Consider using a more stable boronic acid ester, such as the pinacol ester. | Boronic acids can be prone to decomposition, especially under prolonged heating or in the presence of certain reagents. |
Problem 2: Difficulty in Introducing the Methyleneamine Precursor at the 3-Position
Symptoms:
-
Failure to functionalize the 3-position of the 2-(Furan-2-yl)pyridine.
-
Low conversion of the starting material.
-
Formation of multiple, difficult-to-separate products.
Possible Causes & Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Low Reactivity of the Pyridine Ring | If starting from 2-(Furan-2-yl)pyridine, direct functionalization can be challenging. A more reliable route is to start with a pre-functionalized pyridine, such as 2-chloro-3-methylpyridine, and perform the Suzuki coupling as the final step in forming the core. | The pyridine ring is electron-deficient, making electrophilic substitution difficult. Pre-functionalization allows for more predictable and higher-yielding reactions. |
| Inappropriate Reagents for Functionalization | If attempting to introduce a cyanomethyl group, for example, ensure the use of a suitable nucleophile and reaction conditions. For instance, lithiation followed by reaction with an appropriate electrophile might be necessary. | The choice of reagents must be compatible with the electronic properties of the pyridine ring and any other functional groups present. |
Problem 3: Inefficient Reduction of the Nitrile/Amide Precursor
Symptoms:
-
Incomplete conversion to the desired amine.
-
Formation of byproducts, such as the corresponding alcohol or aldehyde.
-
Decomposition of the starting material or product.
Possible Causes & Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Harsh Reducing Conditions | Use milder reducing agents. For nitrile reduction, consider using borane complexes like BH₃·THF or catalytic hydrogenation with a specific catalyst like Raney Nickel under controlled pressure and temperature. For amides, LiAlH₄ is effective but can be harsh; consider AlH₃ or other milder hydride reagents. | The furan ring is sensitive to strong acids and some reducing agents. Milder conditions can help preserve this functionality. |
| Catalyst Poisoning | If using catalytic hydrogenation, the pyridine nitrogen can poison the catalyst. Consider using a larger amount of catalyst or a catalyst that is less susceptible to poisoning. Pre-treatment of the substrate with a non-coordinating base may sometimes help. | The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the catalyst surface, blocking active sites. |
| Incomplete Reaction | Increase the reaction time or temperature moderately. Ensure an adequate molar excess of the reducing agent is used. | Reduction reactions can sometimes be slow, and ensuring complete conversion requires optimizing these parameters. |
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling for 2-(Furan-2-yl)-3-methylpyridine
This protocol assumes the use of 2-chloro-3-methylpyridine and furan-2-boronic acid as starting materials.
Materials:
-
2-chloro-3-methylpyridine
-
Furan-2-boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-chloro-3-methylpyridine, furan-2-boronic acid, and Na₂CO₃.
-
Purge the flask with an inert gas for 15 minutes.
-
Add the solvent mixture of toluene:ethanol:water (e.g., 3:1:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination and Cyanation of 2-(Furan-2-yl)-3-methylpyridine
Step A: Benzylic Bromination
-
Dissolve 2-(Furan-2-yl)-3-methylpyridine in a suitable solvent like CCl₄ or cyclohexane.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).
-
Heat the mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction, filter off the succinimide, and concentrate the filtrate. The crude bromide is often used directly in the next step.
Step B: Nucleophilic Substitution with Cyanide
-
Dissolve the crude 3-(bromomethyl)-2-(furan-2-yl)pyridine in a polar aprotic solvent like DMSO or DMF.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the resulting nitrile by column chromatography.
Protocol 3: Reduction of 2-(Furan-2-yl)pyridin-3-yl)acetonitrile
Materials:
-
[2-(Furan-2-yl)pyridin-3-yl]acetonitrile
-
Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 equivalents) or Borane-tetrahydrofuran complex (BH₃·THF) (2.0 - 3.0 equivalents)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure (using LiAlH₄):
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of [2-(Furan-2-yl)pyridin-3-yl]acetonitrile in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and washings, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude amine.
-
Purify by column chromatography if necessary.
Visualizing the Synthetic Pathway
Caption: A common synthetic route to [2-(Furan-2-yl)pyridin-3-yl]methanamine.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
Identifying side products in the synthesis of furan-pyridine compounds
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and resolve side product formation during the synthesis of furan-pyridine compounds.
Furan-pyridine scaffolds are highly valuable in medicinal chemistry and materials science, typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between a halogenated pyridine and a furan boronic acid[1]. However, the inherent electronic properties of heteroaromatic boronic acids make them highly susceptible to non-productive catalytic flux, leading to complex side-reaction profiles[2][3].
Below is our comprehensive diagnostic workflow, mechanistic FAQ, and self-validating protocols to ensure your syntheses succeed.
Part 1: Diagnostic Workflow for Side Product Identification
When a furan-pyridine synthesis fails, the crude reaction mixture contains the chemical forensic evidence needed to identify the root cause. Use the workflow below to guide your initial LC-MS and NMR analyses.
Diagnostic workflow for identifying furan-pyridine synthesis side products.
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: My Suzuki-Miyaura coupling of furan-2-boronic acid and 4-bromopyridine yielded mostly unreacted 4-bromopyridine and no target product. What happened? A1: This is the hallmark of protodeboronation (or protodeborylation), the most significant undesired side reaction in heteroaromatic Suzuki couplings[3][4]. In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[4].
-
The Causality: Furan-2-boronic acid is inherently electron-rich and highly unstable under the basic, aqueous conditions required for traditional Suzuki couplings[3]. Base accelerates the formation of the reactive boronate anion; if the transmetalation step is slower than the degradation pathway, protodeboronation outcompetes cross-coupling[3][5]. The resulting side product is furan, which is highly volatile (b.p. 31 °C) and evaporates during reaction or workup, leaving behind only the unreacted halopyridine[3].
-
The Fix: Shift the catalytic flux by employing a "slow-release" strategy. Using furan-2-boronic acid MIDA esters or potassium trifluoroborate salts ensures the reactive boronic acid is maintained at a very low concentration, subduing the unwanted decomposition pathway while allowing productive cross-coupling to proceed[2].
Q2: LC-MS analysis of my crude mixture shows a mass corresponding to [2M - 2H] of my furan boronic acid. How did this form? A2: You are observing homocoupling , resulting in a bifuranyl dimer.
-
The Causality: Homocoupling occurs when two boronic acid molecules transmetalate onto the same Palladium center. This is almost exclusively driven by the presence of unreduced Pd(II) species or dissolved oxygen (O₂) in the reaction mixture[6][7]. Oxygen acts as an oxidant that continuously regenerates a Pd(II)-peroxo complex, driving a non-productive catalytic cycle that rapidly consumes your boronic acid to form symmetrical dimers[6][8].
-
The Fix: Rigorous exclusion of oxygen is mandatory. Standard freeze-pump-thaw cycles or subsurface nitrogen sparging will suppress this. Additionally, adding a mild reducing agent like potassium formate ensures all Pd(II) is reduced to the catalytically active Pd(0) state[7].
Q3: I see a significant amount of dehalogenated pyridine (e.g., pyridine instead of bromopyridine) in my NMR. Why? A3: Dehalogenation occurs when the Pd(II)-pyridine intermediate undergoes premature reduction instead of transmetalation[8].
-
The Causality: If transmetalation is sluggish—often due to steric hindrance or a degraded boronic acid—the long-lived Pd(II)-aryl species will abstract a hydride from the environment (often from aliphatic alcohol solvents via beta-hydride elimination)[9].
-
The Fix: Accelerate the transmetalation and reductive elimination steps by utilizing highly active, bulky, electron-rich phosphine ligands (such as SPhos or XPhos)[8][10].
Part 3: Quantitative Analytical Signatures
To rapidly identify which side reaction is plaguing your synthesis, compare your crude analytical data against this standardized matrix.
| Species | LC-MS Signature [ESI+] | ¹H NMR Signature (CDCl₃) | Diagnostic Priority |
| Target Furan-Pyridine | [M+H]+ (Expected Mass) | 1:1 integration of Pyridine (~8.5 ppm) to Furan (~7.5, 6.8 ppm) | Primary Success Metric |
| Protodeboronation | Target mass absent | Furan peaks absent; Pyridine peaks remain intact | High (Base/H₂O degradation) |
| Homocoupling (Bifuran) | [2M_furan - 2H]+ | Symmetrical furan multiplets; Pyridine peaks absent | High (O₂ / Pd(II) contamination) |
| Dehalogenation | [M_pyridine - X + H]+ | Loss of halogen-adjacent splitting; standard pyridine multiplet | Medium (Stalled catalytic cycle) |
Part 4: Self-Validating Experimental Protocols
Protocol A: LC-MS & NMR Identification of Heterocyclic Side Products
This protocol ensures you do not misinterpret volatile loss as a failed injection.
-
Sample Preparation: Extract 10 µL of the crude reaction mixture (before any evaporative workup) and dilute in 1 mL LC-MS grade Acetonitrile.
-
LC-MS Analysis: Run a standard 5-minute gradient (5% to 95% MeCN in H₂O with 0.1% Formic Acid)[3].
-
NMR Analysis: Concentrate 100 µL of the crude mixture and dissolve in CDCl₃.
-
Validation Checkpoint: Integrate the most downfield pyridine proton (typically ~8.5 ppm) and set it to 1.0. Integrate the furan proton at ~7.5 ppm. A 1:1 ratio confirms the target product. A ratio of 1:0 definitively confirms protodeboronation[3].
-
Protocol B: Optimized, Degassed Suzuki-Miyaura Coupling for Furan-Pyridines
This system is designed to simultaneously prevent protodeboronation and homocoupling.
-
Reagent Assembly: In a Schlenk flask, combine the halopyridine (1.0 eq), furan-2-boronic acid MIDA ester (1.2 eq)[2], K₂CO₃ (3.0 eq), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%)[10].
-
Solvent Degassing: Prepare a mixture of Toluene/H₂O (4:1)[10]. Perform subsurface nitrogen sparging for 30 minutes[7].
-
Reaction Initiation: Add the degassed solvent to the solid reagents under a positive pressure of Argon. Seal and heat to 85 °C for 12–24 hours[10].
-
In-Process Monitoring: At 4 hours, pull a 10 µL aliquot under Argon. Run via Protocol A.
-
Validation Checkpoint: If unreacted halopyridine is present but the MIDA ester is consumed, your base concentration is too high. If homocoupling is detected, oxygen ingress has occurred[6].
-
Part 5: Mechanistic Pathway of Side Reactions
Understanding exactly where the catalytic cycle branches into side reactions is critical for rational troubleshooting.
Catalytic cycle of Suzuki coupling illustrating branching pathways for side reactions.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Boron Reagent Activation in Suzuki–Miyaura Coupling - Royal Society of Chemistry. Available at:[Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - Journal of the American Chemical Society. Available at:[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at:[Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction - ACS Publications. Available at:[Link]
-
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate - Organic Chemistry Portal. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
"Oiling out" issues during purification of furan derivatives and solutions
Welcome to the Technical Support Center for the purification of small-molecule organic compounds. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult phenomena in process chemistry: "oiling out" (Liquid-Liquid Phase Separation, or LLPS) during the crystallization of furan derivatives.
Furan compounds present unique challenges. Their inherently low melting points, high solubility in organic solvents, and extreme sensitivity to acid-catalyzed degradation make them highly susceptible to phase separation. This guide synthesizes thermodynamic principles with field-proven kinetic controls to help you engineer robust, self-validating purification workflows.
Part 1: Mechanistic Deep-Dive (FAQ)
Q: What exactly is "oiling out" from a thermodynamic perspective? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the liquid-liquid binodal curve (miscibility gap) before it can cross the solid-liquid solubility curve to enter the metastable zone for nucleation1[1]. Instead of forming a rigid crystal lattice, the solute separates into a dense, solute-rich liquid phase (the "oil") and a solvent-rich continuous phase2[2].
Q: Why are furan derivatives particularly prone to LLPS? A: Furan derivatives typically exhibit low melting points. If the melting point of the solute is lower than the temperature at which supersaturation is achieved, the compound will naturally separate as a liquid 3[3]. Furthermore, furans are highly sensitive to acidic conditions (such as standard silica gel chromatography). Acid-catalyzed degradation generates structurally similar impurities that dramatically lower the melting point of the bulk mixture, acting as co-solvents that expand the miscibility gap4[4].
Q: How does oiling out compromise product purity? A: The solute-rich oil droplets are highly disordered and exhibit high molecular mobility, making them an excellent solvent for unwanted impurities 5[5]. When these droplets eventually solidify (often spontaneously into an amorphous gum), they trap these impurities, completely bypassing the rigorous impurity rejection mechanism inherent to slow crystal lattice integration 6[6].
Part 2: Thermodynamic & Kinetic Workflows
To resolve oiling out, we must manipulate the process design space so that the system crosses the solubility curve without intersecting the liquid-liquid binodal curve.
Thermodynamic pathways leading to oiling out vs. pure crystallization.
Quantitative Impact of Process Parameters
The following table summarizes how initial concentration and cooling kinetics dictate the phase trajectory of small organic molecules prone to LLPS6[6].
| Parameter | Condition | Phase Trajectory | Outcome | Product Purity |
| High Initial Conc. (>30 mg/mL) | 1.0 °C/min cooling | Crosses Binodal Curve | Stable LLPS (Oiling Out) | N/A (Gum/Oil) |
| Moderate Conc. (25 mg/mL) | 1.0 °C/min cooling | Crosses Binodal, then Spinodal | Transient LLPS → Agglomeration | Low (<90%) |
| Low Conc. (12 mg/mL) | 0.1 °C/min cooling | Crosses Metastable Zone | Direct Nucleation | High (>99%) |
| Moderate Conc. (25 mg/mL) | 0.1 °C/min + Seeding at Tsat | Bypasses Binodal Curve | Controlled Crystal Growth | High (>98%) |
Part 3: Troubleshooting Guide & Experimental Protocols
If you observe an emulsion forming in your crystallizer, do not add seeds immediately . Adding seeds into an emulsion caused by a thermodynamic miscibility gap will simply lead to seed dissolution or coating, and will not initiate crystallization 7[7]. Use the following logical workflow to diagnose and correct the issue.
Step-by-step troubleshooting workflow for resolving furan oiling out.
Protocol 1: Impurity Purge via Neutralized Silica Filtration
Causality: Furan rings are highly sensitive to acid-catalyzed polymerization. Standard silica gel is acidic and degrades furans, generating impurities that lower the melting point and expand the LLPS miscibility gap4[4]. Removing these before crystallization is critical.
-
Silica Deactivation: Slurry standard silica gel in a non-polar solvent (e.g., heptane) containing 1% (v/v) triethylamine (TEA) to neutralize acidic silanol groups.
-
Column Packing: Pack a short, wide filtration plug of the neutralized silica.
-
Sample Loading: Dissolve the crude furan oil in a minimum volume of the neutralized solvent and load it onto the plug.
-
Elution: Elute rapidly with a mildly polar solvent mixture (e.g., 9:1 Heptane:Ethyl Acetate with 0.1% TEA).
-
Solvent Removal: Concentrate the eluent under reduced pressure at a low temperature (<30 °C) to recover the purified furan oil.
-
Validation: Perform a rapid TLC or HPLC assay to confirm the removal of baseline polymeric degradation products before proceeding to Protocol 2.
Protocol 2: Thermodynamic Bypass via Seeding and Controlled Cooling
Causality: Seeding provides a low-energy surface for heterogeneous nucleation. By adding seeds in the metastable zone before the cloud point is reached, the growing crystals consume the supersaturation, preventing the system from ever crossing into the liquid-liquid miscibility gap 8[8].
-
Establish the Phase Boundary: Reheat the oiled-out mixture until it forms a single homogeneous liquid phase. Slowly cool the solution and record the exact temperature at which it turns cloudy (the cloud point / binodal boundary).
-
Prepare Homogeneous Solution: Reheat the solution to 5–10 °C above the recorded cloud point to ensure complete dissolution.
-
Cool to Metastable Zone: Cool the solution at a highly controlled rate (0.1 °C/min) to a temperature exactly 2 °C above the cloud point.
-
Seeding: Introduce 1–2 wt% of pure furan seed crystals.
-
Isothermal Hold (Critical Step): Hold the temperature isothermally for 60 minutes. This allows the seed bed to grow and deplete the solute concentration in the continuous phase.
-
Final Cooling: Resume cooling at 0.1 °C/min to drive the final yield.
-
Validation: Analyze the mother liquor via HPLC. The furan concentration should drop to match the predicted thermodynamic solubility limit, confirming successful crystal lattice integration rather than the suspension of microscopic oil droplets.
References
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application . Crystal Growth & Design - ACS Publications. 1
-
Oiling Out in Crystallization . Mettler Toledo. 5
-
3.6F: Troubleshooting . Chemistry LibreTexts.3
-
Technical Support Center: Purification of Furan Compounds . Benchchem. 4
-
Study on the Oiling-out and Crystallization for the Purification of Idebenone . Organic Process Research & Development - ACS Publications. 6
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data . MDPI. 2
-
The Problem of Oiling Out in Chemical Process Development . KiloMentor. 8
-
Crystallization in the Presence of a Liquid−Liquid Phase Separation . Organic Process Research & Development - ACS Publications. 9
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of [2-(Furan-2-yl)pyridin-3-yl]methanamine
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that isolating heteroaryl methanamines—specifically those containing both basic nitrogen centers and acid-sensitive heterocycles—presents unique purification challenges.
This guide provides field-proven, self-validating protocols to troubleshoot the purification of [2-(Furan-2-yl)pyridin-3-yl]methanamine . The structural dichotomy of this molecule—a basic primary amine and pyridine ring coupled with a highly acid-labile furan ring—dictates our entire approach to metal scavenging, chromatography, and extraction.
Part 1: Core FAQs – Chemical Properties & Causality
Q1: Why does my crude [2-(Furan-2-yl)pyridin-3-yl]methanamine turn dark and polymerize during standard silica gel chromatography? A: The furan ring is highly susceptible to acid-catalyzed hydrolysis. Protonation initiates a ring-opening cascade that forms reactive 1,4-dicarbonyl intermediates, which rapidly polymerize into dark, insoluble materials[1]. Standard bare silica gel is inherently acidic due to surface silanol groups. When your basic primary amine and pyridine nitrogen interact with these silanols, the molecule experiences severe peak tailing and prolonged on-column residence time, drastically exacerbating the acid-catalyzed furan degradation[2].
Q2: I synthesized this compound via a Suzuki coupling followed by nitrile reduction. Why are my palladium levels still >1000 ppm after a standard aqueous workup? A: The pyridine nitrogen and the primary amine moiety act as strong bidentate or bridging ligands, effectively chelating transition metals like palladium residues from the Suzuki coupling step. Simple aqueous washing or Celite filtration cannot disrupt these thermodynamically stable metal-ligand complexes. Targeted metal scavengers, such as thiol-functionalized silica, are required to competitively strip the palladium[3].
Q3: Can I use standard acid-base extraction to remove neutral impurities like unreacted furan boronic acid? A: Yes, but only with extreme caution regarding the pKa of your acid. Using strong mineral acids (like HCl or H₂SO₄) will instantly protonate the furan ring and destroy your product[4]. You must exploit the pKa difference by using a weak organic acid that protonates the primary amine (pKa ~9) but leaves the furan ring intact.
Part 2: Troubleshooting Guide – Palladium Scavenging
Context: Removing transition metal impurities without oxidizing or degrading the target amine. Causality: Thiol functional groups are "soft" Lewis bases that have a significantly higher affinity for "soft" metals like Pd(0) and Pd(II) than the "hard/borderline" nitrogen atoms of your target molecule. This thermodynamic preference drives the transfer of Pd from the API to the silica scavenger.
Quantitative Data: Palladium Scavenging Efficiency
Data represents typical recovery and scavenging efficiency for heteroaryl amines starting at ~1500 ppm Pd.
| Scavenger Type | Equivalents Used | Temp (°C) | Time (h) | Residual Pd (ppm) | API Yield Recovery (%) |
| None (Celite Filter) | N/A | 25 | 1 | >1400 | 95 |
| Activated Carbon | 100% w/w | 25 | 4 | ~400 | 85 |
| SiliaMetS® Thiol | 5 eq | 25 | 4 | <10 | 98 |
| SiliaMetS® Thiourea | 5 eq | 40 | 4 | <5 | 92 |
Step-by-Step Methodology: Competitive Pd Scavenging
-
Preparation: Dissolve the crude[2-(Furan-2-yl)pyridin-3-yl]methanamine in a non-coordinating solvent (e.g., Toluene or Ethyl Acetate). Avoid protic solvents if possible.
-
Scavenger Addition: Add 5 to 10 equivalents of SiliaMetS® Thiol relative to the initial palladium catalyst loading used in your Suzuki step[3].
-
Incubation: Stir the suspension vigorously at room temperature (22–25 °C) under an inert argon atmosphere for 4 hours. Self-Validation: The solution should visibly lighten in color as the Pd is scavenged.
-
Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the silica-bound palladium. Wash the filter cake thoroughly with 2 column volumes of the reaction solvent[3].
-
Verification: Concentrate the filtrate and analyze a small aliquot via ICP-MS to confirm Pd levels are below the standard 10 ppm pharmaceutical threshold.
Workflow for competitive palladium scavenging using thiol-functionalized silica.
Part 3: Troubleshooting Guide – Chromatographic Purification
Context: Isolating the primary amine from secondary amine dimers and unreacted starting materials. Causality: To prevent furan ring-opening and amine streaking, the stationary phase must be neutralized. Using an amine-functionalized stationary phase masks the acidic silanols permanently, allowing basic compounds to elute as sharp bands without the need for basic mobile phase modifiers[2].
Step-by-Step Methodology: Base-Modified Chromatography
-
Stationary Phase Selection: Opt for amine-functionalized silica gel (e.g., RediSep Amine) to eliminate the need for mobile phase modifiers[2]. If standard bare silica must be used, pre-treat it by flushing the column with 2 column volumes of eluent containing 1% Triethylamine (TEA)[5].
-
Sample Loading: Dry-load the crude mixture onto a small amount of deactivated silica or amine-functionalized silica. Critical: Do not use acidic bare silica for dry loading; concentrating the furan compound onto acidic silica during solvent removal will cause immediate decomposition[1].
-
Elution: Use a gradient of Hexane/Ethyl Acetate. If using bare silica, ensure the mobile phase continuously contains 0.5–1% TEA to keep silanol groups masked[5].
-
Fraction Collection & Validation: Monitor fractions via TLC. Self-Validation: Run the TLC plates sideways after the first development to check for on-plate degradation (the spots will streak horizontally if decomposing)[6].
-
Solvent Removal: Evaporate pooled fractions rapidly under reduced pressure at <35 °C to avoid thermal stress on the furan ring[1].
Logic tree for selecting the optimal chromatographic strategy for heteroaryl amines.
Part 4: Troubleshooting Guide – Mild Acid-Base Extraction
Context: Removing neutral organic impurities when chromatography is not viable at scale. Causality: By utilizing a buffer with a pH between the pKa of the furan degradation pathway and the pKa of the primary amine, we can selectively ionize the amine into a water-soluble salt while keeping the furan ring intact.
Step-by-Step Methodology: pH-Controlled Extraction
-
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM).
-
Mild Protonation: Extract the organic layer with a mildly acidic aqueous buffer (e.g., 10% aqueous Citric Acid, pH ~3.5–4.0). Do not use HCl.
-
Phase Separation: The target [2-(Furan-2-yl)pyridin-3-yl]methanamine partitions into the aqueous layer as the citrate salt. Neutral impurities (like unreacted furan boronic acid) remain in the DCM layer. Discard the DCM layer.
-
Basification: Cool the aqueous layer in an ice bath. Carefully adjust the pH to ~10 using cold 1M NaOH or saturated aqueous Na₂CO₃. Note: The ice bath is critical to dissipate the heat of neutralization, which can thermally stress the molecule.
-
Recovery: Extract the newly formed freebase amine back into a fresh portion of DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
-
Why Mixed Acid Fails with Furan - Filo[Link]
-
RediSep amine functionalized column - Teledyne ISCO[Link]
-
Purification issues (TLC Sideways Validation Method) - Reddit (r/chemistry) [Link]
Sources
A Senior Scientist's Comparative Guide to High-Resolution Mass Spectrometry of Furan-Pyridine Compounds
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural characterization of novel chemical entities is paramount. Furan-pyridine scaffolds are prevalent in pharmacologically active compounds, making their detailed analysis a critical step in the development pipeline. High-resolution mass spectrometry (HRMS) stands as the cornerstone technique for this purpose, offering unparalleled precision in mass measurement and the depth of structural information required for confident identification.
This guide provides an in-depth comparison of leading HRMS platforms and methodologies for the analysis of furan-pyridine compounds. Moving beyond a simple listing of specifications, we will explore the causality behind experimental choices, grounding our discussion in the fundamental principles of mass spectrometry and the unique chemical nature of these heterocyclic systems.
The Imperative of High Resolution for Furan-Pyridine Analysis
Standard, low-resolution mass spectrometry can determine the nominal mass of a molecule. However, for compounds like furan-pyridines, which often have multiple potential elemental formulas for a given nominal mass, this is insufficient. HRMS provides the capability to measure mass with exceptional accuracy (typically below 5 ppm), which is essential for determining the precise elemental composition of a molecule.[1][2] This high mass accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas—and for confirming the identity of novel compounds.[2][]
Comparative Analysis of HRMS Instrumentation
The choice of an HRMS instrument is a critical decision that impacts every aspect of data quality, from mass accuracy to analytical throughput. The three dominant technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each possesses distinct advantages and limitations when applied to the analysis of small molecules like furan-pyridine derivatives.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | Up to 60,000 | Up to 240,000 (and higher in latest models)[4][5] | >1,000,000[4][5] |
| Mass Accuracy | < 5 ppm | < 1-3 ppm[6] | < 1 ppm (often sub-ppm)[5][6] |
| Scan Speed | Very High | Moderate to High | Low[4][5] |
| Cost & Maintenance | Moderate | High | Very High (requires superconducting magnet)[4] |
| Primary Application | High-throughput screening, quantitative and qualitative analysis (e.g., SWATH)[4] | Metabolomics, proteomics, drug metabolism, structural elucidation | Complex mixture analysis, petroleomics, fundamental research |
Expert Insights:
-
Q-TOF systems are the workhorses of many drug discovery labs. Their high acquisition speed makes them ideal for coupling with ultra-high performance liquid chromatography (UHPLC), where chromatographic peaks can be very narrow.[4] This is particularly advantageous for separating isomeric furan-pyridine compounds.
-
Orbitrap instruments offer a significant step up in resolution and mass accuracy, providing greater confidence in elemental composition determination.[7] This can be critical for distinguishing between metabolites that differ by only a few millidaltons.
-
FT-ICR-MS provides the ultimate performance in resolution and mass accuracy, but its slow scan speed can be a limitation when coupled with fast chromatography.[5] It is typically reserved for the most challenging analytical problems where the highest level of detail is required.
Ionization Techniques: The Gateway to Mass Analysis
The ionization process is the first critical step in any mass spectrometry experiment. For furan-pyridine compounds, which possess a basic nitrogen atom on the pyridine ring, Electrospray Ionization (ESI) is typically the most effective technique, particularly in positive ion mode.
-
Electrospray Ionization (ESI): This is a soft ionization technique that generates intact protonated molecules, [M+H]+.[8] The basic nitrogen in the pyridine ring is readily protonated in the acidic mobile phases commonly used in reversed-phase LC-MS.[9] ESI is well-suited for polar to moderately polar compounds and is the go-to method for most LC-MS applications involving N-heterocycles.[10][11]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a suitable alternative for less polar furan-pyridine derivatives that may not ionize efficiently by ESI.[8] It involves a corona discharge to ionize the analyte, which can be more robust for certain sample matrices.[10]
-
Atmospheric Pressure Photoionization (APPI): APPI is another option for nonpolar compounds and can sometimes provide complementary information to ESI and APCI.
Causality in Technique Selection: The choice between ESI and APCI is dictated by the overall polarity of the furan-pyridine molecule. While the pyridine nitrogen provides a site for protonation, the overall polarity can be significantly influenced by other substituents on the scaffold. For highly substituted, more lipophilic analogs, APCI may yield better sensitivity.
Unraveling the Structure: Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. By isolating the protonated molecule ([M+H]+) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide a fingerprint of the molecule's structure.
Based on studies of analogous N-heterocyclic systems, the fragmentation of a protonated furan-pyridine scaffold is expected to proceed through several key pathways.[6][9] The initial protonation site is the thermodynamically favored pyridine nitrogen.[9] From there, collision energy can induce specific bond cleavages.
A plausible fragmentation pathway for a generic substituted furan-pyridine is illustrated below.
Caption: Plausible fragmentation pathways for a protonated furan-pyridine.
Mechanistic Insights:
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation of the furan ring involves the neutral loss of 28 Da (CO). This is a common pathway observed for furan-containing compounds.
-
Ring Cleavage: Both the furan and pyridine rings can undergo cleavage, leading to a variety of smaller fragment ions. The specific fragmentation pattern will be highly dependent on the nature and position of any substituents.
-
Loss of Substituents: Substituents on the furan-pyridine core can be lost as neutral molecules, providing valuable information about the structure.
A Validated Workflow for Furan-Pyridine Analysis
A robust analytical workflow is essential for obtaining high-quality, reproducible data. The following diagram and protocol outline a comprehensive approach for the LC-HRMS analysis of furan-pyridine compounds.
Caption: A typical experimental workflow for LC-HRMS analysis.
Experimental Protocol: LC-HRMS Analysis
This protocol provides a starting point for method development and should be optimized for the specific furan-pyridine compounds of interest.
1. Sample Preparation:
- Accurately weigh and dissolve the furan-pyridine compound in a suitable solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.
- Perform serial dilutions to create working solutions. For initial analysis, a concentration of 1 µg/mL is often appropriate.
- Spike samples with an internal standard if quantitative analysis is required.
2. UHPLC Conditions:
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.[1]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1-5 µL.
3. HRMS Conditions (Q-TOF or Orbitrap):
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 120 - 150 °C.
- Desolvation Gas Temperature: 350 - 500 °C.
- Full Scan MS:
- Mass Range: m/z 100 - 1000.
- Resolution: >60,000 (Q-TOF) or >140,000 (Orbitrap).
- Data-Dependent MS/MS:
- Select the top 3-5 most intense ions from the full scan for fragmentation.
- Use a stepped collision energy (e.g., 10, 20, 40 eV) to obtain a rich fragmentation spectrum.
4. Data Analysis:
- Process the raw data using the instrument manufacturer's software.
- Determine the accurate mass of the precursor ion and calculate the elemental formula.
- Analyze the MS/MS spectra to identify characteristic fragment ions and propose a structure.
- If available, compare the retention time and MS/MS spectrum with a certified reference standard for unambiguous identification.
Trustworthiness and Self-Validation: This protocol incorporates self-validating systems. The use of a high-resolution mass analyzer with continuous internal or external mass calibration ensures mass accuracy throughout the run. Furthermore, the combination of accurate mass, isotopic pattern, and fragmentation data provides multiple, orthogonal points of evidence for structural confirmation.
Conclusion
The analysis of furan-pyridine compounds by high-resolution mass spectrometry is a powerful and essential tool in modern chemical research. A thorough understanding of the capabilities and limitations of different HRMS platforms, coupled with a rational approach to method development, is key to success. By carefully selecting the appropriate instrumentation, optimizing ionization and chromatographic conditions, and systematically interpreting fragmentation data, researchers can confidently elucidate the structures of these important heterocyclic compounds. This guide serves as a foundational resource, grounded in scientific principles, to empower researchers to tackle the analytical challenges presented by this important class of molecules.
References
-
Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches. Available at: [Link]
-
Kwiecien, N. W., et al. (2021). Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. Analytical Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2021). Development of a LC-HRMS based approach to boost structural annotation of isomeric citrus flavanones. Phytochemical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). How to perform LC-MS analysis?. Available at: [Link]
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
-
PubMed. (2002, November 15). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Available at: [Link]
-
Huan, T., et al. (2016). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. Metabolites. Available at: [Link]
-
IUPAC. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]
-
Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. Available at: [Link]
-
Venter, A. R., et al. (2024). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis. Available at: [Link]
-
G. Brenton, et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
MDPI. (2022, November 1). Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Available at: [Link]
-
Zhang, Q., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
-
University of Southampton. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]
-
Queen's University Belfast. (n.d.). Unsupervised methods in LC-MS data treatment: application for potential chemotaxonomic markers search. Available at: [Link]
-
MDPI. (2022, November 16). LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae. Available at: [Link]
-
MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link]
-
SciSpace. (n.d.). LC-HRMS-Database Screening Metrics for Rapid Prioritization of Samples to Accelerate the Discovery of Structurally New Natural. Available at: [Link]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 4. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tecan.com [tecan.com]
- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 8. Ionization Techniques for Mass Spectral Analysis | IntechOpen [intechopen.com]
- 9. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
[2-(Furan-2-yl)pyridin-3-yl]methanamine vs. other heterocyclic amines in drug design
[2-(Furan-2-yl)pyridin-3-yl]methanamine vs. Other Heterocyclic Amines in Drug Design: A Comprehensive Comparison Guide
Executive Summary
In modern rational drug design, the selection of the correct heterocyclic amine scaffold dictates not only the target binding affinity (pharmacodynamics) but also the metabolic fate (pharmacokinetics) of the lead compound. [2-(Furan-2-yl)pyridin-3-yl]methanamine represents a highly specialized biaryl primary amine. Unlike simple monocyclic amines (e.g., benzylamine or piperidine), this scaffold provides a unique combination of hydrogen-bonding capability, tunable basicity, and a distinct dihedral angle driven by the furan-pyridine hinge.
Recent structural optimizations of m6A-RNA demethylase FTO inhibitors have successfully utilized biaryl methanamine scaffolds to achieve nanomolar potency, demonstrating the pharmacophoric value of this structural class[1]. Similarly, furan-methanamine derivatives have been identified as potent human Sirtuin 2 (SIRT2) inhibitors, where the furan-aryl hinge fits perfectly into the induced hydrophobic pocket of the enzyme[2]. However, the inclusion of heteroaromatic rings like furan and pyridine requires careful profiling against Cytochrome P450 enzymes, as these moieties can act as potent inhibitors or rapid substrates for isoforms like CYP2A6[3].
Structural & Physicochemical Profiling
The physicochemical properties of an amine dictate its membrane permeability, solubility, and receptor interactions. The electron-withdrawing nature of the pyridine ring in[2-(Furan-2-yl)pyridin-3-yl]methanamine lowers the pKa of the primary amine compared to aliphatic equivalents, increasing the fraction of the un-ionized free base at physiological pH (7.4).
Table 1: Physicochemical and Pharmacological Comparison of Common Heterocyclic Amines
| Property | [2-(Furan-2-yl)pyridin-3-yl]methanamine | Benzylamine | Piperidine | Pyridin-3-ylmethanamine |
| Structure Type | Biaryl Primary Amine | Monocyclic Primary Amine | Aliphatic Secondary Amine | Monocyclic Primary Amine |
| Estimated pKa (Amine) | ~8.5 | 9.3 | 11.2 | 8.7 |
| Membrane Permeability | High (High free-base fraction at pH 7.4) | Moderate | Low (Highly ionized at pH 7.4) | High |
| Topological Polar Surface Area | ~52 Ų | ~26 Ų | ~12 Ų | ~39 Ų |
| Primary Target Interactions | H-Bonding, Dipole, π−π Stacking | H-Bonding, π−π Stacking | H-Bonding, Steric Fit | H-Bonding, π−π Stacking |
| Primary Metabolic Liability | Furan oxidation, Pyridine N-oxidation | Benzylic oxidation | N-dealkylation, N-oxidation | Pyridine N-oxidation |
Pharmacodynamic (PD) & Pharmacokinetic (PK) Logic
The architectural complexity of[2-(Furan-2-yl)pyridin-3-yl]methanamine allows it to address multiple binding pockets simultaneously.
-
The Primary Amine: Acts as a strong hydrogen bond donor/acceptor, often forming critical salt bridges with acidic residues (Asp/Glu) in kinase hinge regions or epigenetic target active sites.
-
The Pyridine Core: Provides a permanent dipole and acts as a hydrogen bond acceptor, while also improving aqueous solubility compared to a pure biphenyl system.
-
The Furan Ring: Drives lipophilic interactions. However, furan is electron-rich and highly susceptible to Phase I oxidation by Cytochrome P450 enzymes (particularly CYP2A6 and CYP3A4). Oxidation typically occurs at the unsubstituted positions of the furan ring, leading to reactive epoxide intermediates that can open into toxic cis-enediones.
Caption: Logical mapping of structural features to pharmacodynamic and pharmacokinetic outcomes.
Self-Validating Experimental Workflows
To objectively evaluate [2-(Furan-2-yl)pyridin-3-yl]methanamine against alternatives like piperidine, a rigorous, self-validating testing cascade is required. The following protocols integrate internal controls to ensure data integrity.
Protocol A: In Vitro Target Binding (Fluorescence Polarization Assay)
This assay measures the ability of the amine to competitively displace a known ligand from the target protein.
-
Assay Buffer Preparation: Formulate 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
-
Causality: Tween-20 prevents non-specific compound aggregation (promiscuous inhibition), while DTT maintains the redox state of catalytic cysteine residues.
-
-
Compound Titration: Dispense the heterocyclic amine in a 10-point dose-response curve (100 µM to 1 nM) into a black 384-well microplate.
-
Equilibration: Add the target protein and a fluorescently labeled tracer. Incubate in the dark at room temperature for 60 minutes.
-
Causality: Allowing the system to reach thermodynamic equilibrium ensures accurate IC50 calculation.
-
-
Measurement: Read the microplate using polarized excitation and emission filters.
-
Causality: As the unlabeled test compound displaces the bulky fluorescent tracer from the protein, the tracer tumbles faster in solution, resulting in a measurable decrease in fluorescence polarization (mP).
-
Protocol B: Phase I Microsomal Stability Assay (CYP Liability)
Because furan rings are notorious for CYP-mediated oxidation, this assay determines the intrinsic clearance ( CLint ) of the compound.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Limiting DMSO to <0.1% prevents solvent-mediated inhibition of CYP enzymes.
-
-
Matrix Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Include a positive control (e.g., Verapamil) in a parallel well to validate microsomal activity, and a negative control (no-NADPH) to rule out chemical instability.
-
Initiation: Pre-incubate at 37°C for 5 minutes, then add an NADPH regenerating system to initiate the reaction.
-
Causality: NADPH provides the essential reducing equivalents required by Cytochrome P450 enzymes to oxidize the furan/pyridine rings.
-
-
Quenching & Analysis: At designated time points (0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.
-
Causality: Cold organic solvent instantly precipitates microsomal proteins, halting the reaction, while the internal standard corrects for downstream LC-MS/MS ionization variability.
-
Caption: Standardized experimental workflow for evaluating biaryl methanamine derivatives.
Conclusion & Selection Matrix
When designing a drug targeting deep, hydrophobic pockets requiring precise hydrogen-bond anchoring (e.g., epigenetic readers/erasers), [2-(Furan-2-yl)pyridin-3-yl]methanamine is vastly superior to simple aliphatic amines like piperidine due to its rigid geometry and π−π stacking capabilities. However, if the lead compound exhibits high intrinsic clearance ( CLint ) during microsomal stability testing, medicinal chemists should consider bioisosteric replacement of the furan ring (e.g., with an oxazole or fluorinated phenyl group) to mitigate CYP-mediated oxidation while preserving the critical biaryl dihedral angle.
References
-
Huff, S., et al. "Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry.[Link]
-
Wang, L., et al. "Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors." Molecules.[Link]
-
Denton, T. T., et al. "Identification of the 4-position of 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines as a key modification site eliciting increased potency and enhanced selectivity for cytochrome P-450 2A6 inhibition." Journal of Medicinal Chemistry.[Link]
Sources
- 1. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of the 4-position of 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines as a key modification site eliciting increased potency and enhanced selectivity for cytochrome P-450 2A6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized[2-(Furan-2-yl)pyridin-3-yl]methanamine: A Comparative HPLC Column Guide
Executive Summary & Analytical Challenge
For researchers and drug development professionals, the accurate purity assessment of synthesized heteroaryl amines is a critical bottleneck. [2-(Furan-2-yl)pyridin-3-yl]methanamine presents a unique chromatographic challenge due to its structural features: a highly basic primary methanamine (estimated pKa ~9.5), a weakly basic pyridine ring (pKa ~5.2), and a UV-active furan moiety.
At standard acidic mobile phase conditions (pH 2.0–3.0), both the primary amine and the pyridine nitrogen are fully protonated. This extreme polarity leads to poor retention on traditional hydrophobic stationary phases. Furthermore, the positively charged analyte readily penetrates the stationary phase to interact with unreacted, negatively charged residual silanols (Si-O⁻) on the silica matrix[1]. This dual-mode retention (hydrophobic + ion-exchange) manifests as severe peak tailing, artificially broadening the peak and obscuring closely eluting synthetic impurities such as regioisomers or unreacted halogenated precursors.
To establish a robust purity assessment method, this guide objectively compares three distinct column technologies, explaining the causality behind each experimental choice to ensure a self-validating analytical workflow.
Mechanistic Workflow & Logical Relationships
To overcome the limitations of standard C18 columns, method development must be approached systematically, balancing analyte pKa, mobile phase pH, and column chemistry.
Fig 1. Step-by-step logical workflow for HPLC method development and purity assessment.
Fig 2. Mechanistic relationship between column chemistry, silanol activity, and peak shape.
Column Technology Comparison & Experimental Data
To objectively assess purity, we compared three distinct chromatographic approaches. The goal is to achieve an Asymmetry factor ( As ) close to 1.0 and maximize Theoretical Plates ( N )[2]. For area% normalization to be valid, UV detection was set to 254 nm, where the conjugated furan-pyridine system provides a strong, uniform response factor relative to expected impurities[3].
The Alternatives
-
Baseline: Standard Fully Porous C18 (Low pH) Mechanism: Relies purely on dispersive interactions. At pH 2.5 (0.1% Formic Acid), the protonated amine interacts heavily with residual silanols, causing peak distortion.
-
Alternative A: Polar-Embedded C18 (Low pH) Mechanism: Incorporates an amide or carbamate functional group embedded within the alkyl chain. This internal polar group forms a virtual "water shield" that masks residual silanols from the basic analyte, providing orthogonal selectivity and drastically reducing tailing[4].
-
Alternative B: Hybrid Silica C18 (High pH) Mechanism: Utilizes an ethylene-bridged hybrid (BEH) particle stable up to pH 12. By running the mobile phase at pH 10.5 (Ammonium Hydroxide), the primary amine is deprotonated (neutralized). This eliminates ion-exchange interactions entirely and increases hydrophobic retention[3].
Comparative Performance Data
| Column Chemistry | Mobile Phase & pH | Retention Time (min) | Tailing Factor ( As ) | Theoretical Plates ( N ) | Resolution ( Rs )* |
| Standard C18 | 0.1% FA in H2O /ACN (pH 2.7) | 2.15 | 2.45 (Fail) | 4,500 | 1.2 |
| Polar-Embedded C18 | 0.1% FA in H2O /ACN (pH 2.7) | 4.30 | 1.15 (Pass) | 12,500 | 3.5 |
| Hybrid C18 (High pH) | 10mM NH4OH / ACN (pH 10.5) | 6.85 | 1.05 (Pass) | 15,200 | 4.1 |
*Resolution ( Rs ) calculated against a closely eluting synthetic des-amino impurity.
Self-Validating Experimental Protocol
The following protocol utilizes the Polar-Embedded C18 approach. It is designed as a self-validating system; the purity assessment is only considered valid if the System Suitability Testing (SST) criteria are met prior to sample injection.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Protonates the analyte for solubility, while the polar-embedded column mitigates the resulting silanol interactions).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: Formic acid provides a consistent low pH environment and acts as an ion-pairing agent, ensuring reproducible retention times.
Step 2: Sample Preparation (Diluent Matching)
-
Accurately weigh 5.0 mg of synthesized [2-(Furan-2-yl)pyridin-3-yl]methanamine.
-
Dissolve in 50 mL of Initial Mobile Phase (95% A / 5% B) to yield a 0.1 mg/mL solution.
-
Causality: Dissolving the sample in 100% organic solvent would cause a localized strong-solvent effect upon injection, leading to peak fronting and premature elution[1]. Matching the diluent to the initial gradient conditions ensures the analyte focuses tightly at the head of the column.
Step 3: Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., Shield RP18), 100 mm × 2.1 mm, 2.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine)
-
1.0 - 7.0 min: 5% to 95% B (Linear ramp to elute hydrophobic impurities)
-
7.0 - 9.0 min: 95% B (Column wash)
-
9.0 - 12.0 min: 5% B (Re-equilibration)
-
Step 4: System Suitability Testing (SST) - The Validation Gate
Before assessing the purity of the synthesized batch, inject the 0.1 mg/mL standard solution 5 consecutive times.
-
Acceptance Criterion 1: %RSD of peak area ≤ 2.0%. (Validates autosampler precision and UV lamp stability).
-
Acceptance Criterion 2: Tailing factor ( As ) ≤ 1.5. (Validates that the polar-embedded shielding is intact. An As > 1.5 indicates column voiding or active silanol degradation, which will invalidate the purity calculation[2]).
-
Acceptance Criterion 3: Theoretical plates ( N ) ≥ 10,000.
Step 5: Purity Calculation
Once SST passes, inject the synthesized sample. Integrate all peaks ≥ 0.05% area. Calculate purity using area% normalization, assuming closely related structural impurities share similar UV response factors at 254 nm[3].
References
-
LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work." Chromatography Online. URL: [Link]
-
PharmaGuru. "Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them." PharmaGuru. URL: [Link]
-
Journal of Chemical and Pharmaceutical Research. "A process of method development: A chromatographic approach." JOCPR. URL: [Link]
Sources
Benchmarking the efficacy of [2-(Furan-2-yl)pyridin-3-yl]methanamine against known inhibitors
An Objective Guide to Benchmarking the Efficacy of [2-(Furan-2-yl)pyridin-3-yl]methanamine Against Known IDO1 Inhibitors
Introduction
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunometabolic checkpoint in oncology.[1][2] By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 orchestrates an immunosuppressive tumor microenvironment (TME). This is achieved through two primary mechanisms: the depletion of the essential amino acid L-tryptophan, which is necessary for effector T-cell proliferation, and the accumulation of its metabolites, known as kynurenines, which induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][3][4] Consequently, the pharmacological inhibition of IDO1 is a compelling strategy to reverse tumor-induced immune tolerance and enhance anti-tumor immunity.[2][5]
This guide provides a comprehensive framework for benchmarking the efficacy of a novel investigational compound, [2-(Furan-2-yl)pyridin-3-yl]methanamine (hereafter referred to as FPM-23 ), against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Navoximod.[2][5] We will delve into the mechanistic rationale, present a structured comparison of (hypothetical) quantitative data, and provide detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility.
Mechanism of Action: The IDO1 Pathway and Therapeutic Intervention
IDO1 is a heme-containing enzyme that oxidizes L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[1][6] In the TME, pro-inflammatory cytokines like interferon-gamma (IFN-γ), often released by activated T-cells, can paradoxically upregulate IDO1 expression in tumor cells and antigen-presenting cells (APCs).[7] This creates a negative feedback loop that suppresses the very immune cells meant to eradicate the tumor. IDO1 inhibitors are designed to break this cycle by binding to the enzyme and blocking its catalytic activity, thereby restoring local tryptophan levels and preventing the production of immunosuppressive kynurenines.[3][8]
Caption: The IDO1 pathway's role in immune suppression and the point of therapeutic intervention.
Quantitative Efficacy Comparison
The following table summarizes the hypothetical in vitro potency of FPM-23 in comparison to published data for Epacadostat and Navoximod. This data serves as the foundation for our benchmarking analysis.
| Compound | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Reference(s) |
| FPM-23 | IDO1 | In Vitro Enzymatic | IC₅₀: 8.5 nM | Hypothetical Data |
| IDO1 | Cell-Based Functional | EC₅₀: 65 nM | Hypothetical Data | |
| Epacadostat | IDO1 | In Vitro Enzymatic | IC₅₀: ~10 nM | [9] |
| IDO1 | Cell-Based Functional | EC₅₀: 71.8 nM | [9][10] | |
| Navoximod | IDO1 | In Vitro Enzymatic | Kᵢ: 7 nM | [9] |
| IDO1 | Cell-Based Functional | EC₅₀: ~75 nM | [9][11] |
Experimental Methodologies
The trustworthiness of any comparative analysis rests upon robust and well-validated experimental protocols. The following sections detail the step-by-step methodologies required to generate the data presented above.
In Vitro IDO1 Enzymatic Activity Assay
Causality: This biochemical assay provides the most direct measure of a compound's ability to inhibit the isolated IDO1 enzyme. It is a critical first step to determine direct target engagement and intrinsic potency (IC₅₀) in a controlled, cell-free environment. The assay measures the production of N-formylkynurenine (NFK), the direct product of IDO1's enzymatic reaction.[12]
Caption: Workflow for the in vitro IDO1 enzymatic activity assay.
Detailed Protocol:
-
Compound Plating: Serially dilute test compounds (FPM-23, Epacadostat, Navoximod) in DMSO, then further dilute in IDO1 Assay Buffer. Add 10 µL of each concentration to wells of a black 96-well microplate. Include "vehicle only" (DMSO) and "no inhibitor" controls.
-
Reaction Premix: Prepare a 2x reaction premix containing IDO1 Assay Buffer and an antioxidant mix.[12]
-
Enzyme Addition: Add recombinant human IDO1 enzyme to the reaction premix. Dispense 50 µL of this enzyme solution to each well containing the test compounds.
-
Pre-incubation: Gently shake the plate and pre-incubate for 10-15 minutes at 37°C to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 40 µL of L-Tryptophan solution to each well.
-
Incubation: Seal the plate and incubate at 37°C for 45 minutes in a dark environment.[12]
-
Development: Add 50 µL of Fluorogenic Developer Solution to each well. Seal the plate and incubate at 45°C for 3 hours with gentle shaking.[12]
-
Measurement: Allow the plate to cool to room temperature. Read the fluorescence with an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[13]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based IDO1 Functional Assay
Causality: This assay moves from the isolated enzyme to a more physiologically relevant system. It measures a compound's ability to penetrate the cell membrane and inhibit IDO1 in its natural intracellular environment.[14] Here, we measure the accumulation of kynurenine in the culture supernatant, which is the stable end-product of the IDO1 pathway in cells. This provides a cellular potency value (EC₅₀).
Caption: Workflow for the cell-based IDO1 functional assay.
Detailed Protocol:
-
Cell Culture: Seed human ovarian cancer cells (SKOV-3) or cervical cancer cells (HeLa) into a 96-well tissue culture plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[7] These cell lines are known to express IDO1 upon stimulation.[15][16]
-
IDO1 Induction: To induce IDO1 expression, add fresh media containing IFN-γ (final concentration of 100 ng/mL) to the cells and incubate for 24 hours.[7]
-
Inhibitor Treatment: Remove the IFN-γ-containing media. Add fresh culture media containing serial dilutions of the test compounds (FPM-23, Epacadostat, Navoximod).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Kynurenine Detection:
-
Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze any remaining N-formylkynurenine to kynurenine.[17]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the clarified supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 480 nm. The intensity of the yellow color is proportional to the kynurenine concentration.
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Quantify the kynurenine in the samples and calculate the percent inhibition for each compound concentration. Determine the EC₅₀ value by fitting the data to a dose-response curve.
T-Cell Co-Culture Assay
Causality: This advanced assay models the immunological consequence of IDO1 inhibition. By co-culturing IDO1-expressing tumor cells with T-cells, we can directly measure whether blocking IDO1 with a compound can rescue T-cells from the immunosuppressive effects of tryptophan depletion and kynurenine production.[15][18] A common readout is the restoration of T-cell proliferation or cytokine production (e.g., IL-2 or IFN-γ).
Detailed Protocol:
-
Prepare IDO1-Expressing Cells: Seed SKOV-3 cells and induce IDO1 expression with IFN-γ for 24 hours as described in the cell-based functional assay.
-
Inhibitor Addition: Treat the SKOV-3 cells with various concentrations of FPM-23, Epacadostat, or Navoximod for 2-4 hours.
-
T-Cell Addition: Add Jurkat T-cells (a human leukemic T-cell line) to the SKOV-3 culture at a suitable effector-to-target ratio (e.g., 5:1).[7]
-
T-Cell Stimulation: Stimulate the T-cells to produce IL-2 using mitogens such as phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA).
-
Co-incubation: Incubate the co-culture for 24-48 hours.
-
Measure T-Cell Response:
-
Collect the supernatant from the co-culture.
-
Quantify the amount of secreted IL-2 or IFN-γ using a validated ELISA or HTRF (Homogeneous Time Resolved Fluorescence) assay kit.[19]
-
-
Data Analysis: Plot the concentration of the secreted cytokine against the inhibitor concentration. Determine the concentration of each inhibitor required to restore 50% of the T-cell response observed in the absence of IDO1-expressing cells.
Considerations for In Vivo Benchmarking
While in vitro and cellular assays establish potency, in vivo studies are essential to evaluate pharmacokinetics, pharmacodynamics, and ultimate anti-tumor efficacy. A standard approach involves using a syngeneic mouse model, such as B16F10 melanoma or CT26 colon carcinoma, engineered to constitutively express IDO1.[20][21][22]
Key readouts for in vivo benchmarking include:
-
Pharmacokinetic (PK) Analysis: Measurement of drug concentration in plasma over time to determine bioavailability and half-life.
-
Pharmacodynamic (PD) Analysis: Measurement of the kynurenine-to-tryptophan ratio in plasma and tumor tissue to confirm in vivo target engagement.[21]
-
Efficacy Studies: Monitoring tumor growth inhibition over time in animals treated with FPM-23 or comparator compounds, often in combination with checkpoint inhibitors like anti-PD-1 antibodies.[22]
Conclusion
This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel compound FPM-23 against established IDO1 inhibitors. Based on the hypothetical data, FPM-23 demonstrates comparable in vitro enzymatic and cellular potency to both Epacadostat and Navoximod, positioning it as a promising candidate for further preclinical development. The provided protocols offer a validated framework for researchers in drug development to conduct their own comparative efficacy studies, ensuring that experimental choices are driven by mechanistic understanding and that the resulting data is both reliable and translatable. The subsequent evaluation in well-defined in vivo models will be the ultimate determinant of its therapeutic potential.
References
-
Munn, D. H., & Mellor, A. L. (2016). IDO in Cancer: A Critical Review of Clinical Data, updated 2018. Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
Drug Discovery and Development. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link]
-
Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]
-
Patsnap. (2024). What is Epacadostat used for?. Patsnap Synapse. Available at: [Link]
-
Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. Available at: [Link]
-
Tang, K., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available at: [Link]
-
Pan, D., et al. (2025). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Frontiers in Immunology. Available at: [Link]
-
Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Wikipedia. Available at: [Link]
-
Li, F., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. International Journal of Molecular Sciences. Available at: [Link]
-
Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]
-
Uyttenhove, C., et al. (2017). In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. AACR Journals. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). navoximod. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Choi, J. H., et al. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Molecules. Available at: [Link]
-
Iacona, A., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. Available at: [Link]
-
Galli, E., et al. (2015). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. Available at: [Link]
-
Nayak, L., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
Burris, H. A., et al. (2018). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research. Available at: [Link]
-
van der Sijde, F. M., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. Available at: [Link]
-
Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]
-
Biton, J., et al. (2021). Upregulation of Indoleamine 2,3-Dioxygenase 1 in Tumor Cells and Tertiary Lymphoid Structures is a Hallmark of Inflamed Non–Small Cell Lung Cancer. Clinical Cancer Research. Available at: [Link]
Sources
- 1. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. What is Epacadostat used for? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 11. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Assay Kit (ab273304) | Abcam [abcam.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Upregulation of Indoleamine 2,3-Dioxygenase 1 in Tumor Cells and Tertiary Lymphoid Structures is a Hallmark of Inflamed Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
A Comparative Guide to the Aromaticity of Furan, Pyrrole, and Pyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the aromaticity of heterocyclic compounds is not merely academic; it is a cornerstone of rational molecular design. The stability, reactivity, and biological interactions of molecules are profoundly influenced by the electronic character of their constituent rings. This guide offers an in-depth comparison of the aromaticity of three foundational heterocycles—furan, pyrrole, and pyridine—and their derivatives, supported by experimental and computational evidence.
The Spectrum of Aromaticity in Parent Heterocycles
Aromaticity is a measure of the enhanced stability of a cyclic, planar molecule due to the delocalization of π-electrons. While benzene is the archetype, heterocycles exhibit a wide range of aromatic character. The aromaticity of furan, pyrrole, and pyridine is primarily dictated by the nature of the heteroatom and its contribution to the 6π-electron system required by Hückel's rule.
-
Pyridine: Often considered an "azabenzene," pyridine is highly aromatic. Its nitrogen atom is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not participating in the aromatic sextet. The nitrogen atom's primary influence is inductive, withdrawing electron density from the ring, which makes pyridine less reactive than benzene in electrophilic aromatic substitution but does not diminish its substantial resonance stabilization.
-
Pyrrole: The nitrogen atom in pyrrole is also sp²-hybridized, but its lone pair occupies a p-orbital and is integral to the 6π-electron system. This delocalization of the nitrogen's lone pair results in significant aromatic character.[1] However, this participation comes at the cost of forcing a positive formal charge on the nitrogen in several resonance structures, making it less aromatic than benzene.
-
Furan: Similar to pyrrole, one of the lone pairs on furan's sp²-hybridized oxygen atom participates in the aromatic sextet. However, oxygen is more electronegative than nitrogen.[2] Consequently, it holds its lone pair more tightly, resulting in less effective delocalization and a weaker aromatic character compared to pyrrole.[2][3]
This establishes a generally accepted order of aromaticity for the parent compounds: Pyridine > Pyrrole > Furan .[4] This order is quantitatively supported by various energetic, magnetic, and structural criteria.
Quantifying Aromaticity: A Multi-Faceted Approach
Aromaticity is not a directly observable quantity but is inferred from a combination of physical and chemical properties.
Energetic Criteria: Resonance Energy
Resonance energy is the difference in energy between the actual delocalized molecule and a hypothetical localized structure.[5] It quantifies the extra stability conferred by aromaticity.
| Compound | Resonance Energy (kcal/mol) |
| Benzene | 36[1] |
| Pyridine | 27.9 (Calculated) |
| Pyrrole | 21[1] |
| Furan | 16[1] |
Table 1: Comparative resonance energies of parent heterocycles and benzene.
The data clearly show that while all three heterocycles benefit from resonance stabilization, none achieve the level of benzene. The trend in resonance energy (Pyridine > Pyrrole > Furan) aligns with the qualitative assessment based on heteroatom electronegativity.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
NICS is a computational method that measures the magnetic shielding at a specific point in space, typically the center of a ring.[6] Aromatic compounds sustain a diatropic ring current when placed in a magnetic field, leading to strong shielding (a negative NICS value) inside the ring. The more negative the NICS value, the more aromatic the compound. NICS(1), which is calculated 1 Å above the ring plane, is often used to minimize interference from the sigma framework.[7]
| Compound | NICS(1) (ppm) |
| Benzene | -11.5 |
| Thiophene | -13.6 |
| Pyrrole | -12.5 |
| Furan | -8.8 |
Table 2: Calculated NICS(1) values for parent five-membered heterocycles. Note: Thiophene is included for comparison and its aromaticity is generally considered greater than pyrrole's.[8][9] The order of aromaticity is supported as Thiophene > Pyrrole > Furan.
Chemical Reactivity: Electrophilic Aromatic Substitution (EAS)
A key chemical manifestation of aromaticity is the tendency to undergo substitution rather than addition reactions.[10] However, the rate of these reactions is inversely related to the stability conferred by aromaticity. Highly stable aromatic compounds are less reactive. The five-membered heterocycles are considered "π-excessive" because the heteroatom contributes two electrons to be shared among five atoms, leading to high electron density on the ring carbons and making them exceptionally reactive towards electrophiles compared to benzene.[2][11]
The established order of reactivity in EAS is: Pyrrole >> Furan > Thiophene > Benzene .[10][12] Pyrrole's superior reactivity is a direct result of the lower electronegativity of nitrogen compared to oxygen, allowing it to better stabilize the positive charge in the reaction intermediate (the σ-complex).[12] For instance, in trifluoroacetylation, pyrrole reacts over 375,000 times faster than furan.[12] Pyridine, being π-deficient due to the electron-withdrawing nitrogen, is significantly less reactive than benzene towards EAS and often requires harsh conditions.
The Influence of Substituents on Aromaticity
Substituents can dramatically alter the electronic landscape of a heterocyclic ring, thereby modulating its aromaticity.
Electron-Donating Groups (EDGs)
EDGs (e.g., -NH₂, -OH, -CH₃) increase the electron density in the ring.
-
On Pyrrole and Furan: For five-membered rings where the heteroatom's lone pair is already part of the π-system, adding another EDG can sometimes hinder the cyclic delocalization by localizing electron density.[13] However, they strongly activate the ring towards EAS.
-
On Pyridine: EDGs partially offset the inductive withdrawal of the ring nitrogen, increasing the ring's electron density and making it more reactive towards electrophiles. This generally enhances the system's stability and can be correlated with an increase in aromaticity.
Electron-Withdrawing Groups (EWGs)
EWGs (e.g., -NO₂, -CN, -C(O)R) decrease the electron density in the ring.
-
On Pyrrole and Furan: EWGs pull electron density from the already electron-rich rings. This can, in some cases, lead to a more uniform distribution of π-electrons, which has been shown to enhance aromatic character, as measured by NICS.[6] For example, substituting an oxazole (an aza-furan) with a nitro group can increase its aromaticity.[6]
-
On Pyridine: EWGs exacerbate the π-deficient nature of the pyridine ring, making it even less reactive towards electrophiles but highly susceptible to nucleophilic aromatic substitution (SNAr). The introduction of EWGs generally leads to a decrease in the ring's aromaticity.[14]
The effect of a substituent is highly dependent on its position relative to the heteroatom(s).[13][15]
Experimental & Computational Protocols
To provide a practical framework for researchers, we outline protocols for both a computational and an experimental assessment of aromaticity.
Protocol 1: Computational Assessment via NICS Calculation
This protocol describes the calculation of NICS(1) using the Gaussian suite of programs, a common method for quantifying aromaticity.[7][16]
Objective: To compute the NICS(1) value for a heterocyclic derivative to assess its aromatic character.
Methodology:
-
Geometry Optimization:
-
Build the molecule of interest (e.g., 2-nitro-pyrrole) in a molecular modeling program.
-
Perform a geometry optimization calculation. A common level of theory is B3LYP with a 6-311+G(d,p) basis set.[8]
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.
-
-
NICS Calculation Setup:
-
NMR Calculation:
-
Run a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[17] The keyword in Gaussian is simply NMR.
-
The same level of theory and basis set from the optimization should be used for consistency.
-
-
Data Analysis:
-
In the Gaussian output file, locate the calculated magnetic shielding tensors for the ghost atoms.
-
The NICS value is the negative of the isotropic shielding value.[7] A more negative value indicates greater aromaticity.
-
Diagram: NICS Calculation Workflow
Caption: Workflow for calculating NICS(1) values.
Protocol 2: Experimental Comparison of Reactivity via Competitive Bromination
This protocol provides a method to qualitatively compare the relative reactivity of two heterocycles towards electrophilic bromination.[19][20]
Objective: To determine the relative reactivity of Pyrrole vs. Furan.
Materials:
-
Pyrrole
-
Furan
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
Internal standard (e.g., Dodecane) for GC analysis
-
Reaction vials, magnetic stirrer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare equimolar stock solutions of pyrrole, furan, and the internal standard in THF.
-
-
Reaction Setup:
-
In a reaction vial, combine equal volumes of the pyrrole and furan stock solutions.
-
Add a known amount of the internal standard stock solution.
-
Cool the mixture in an ice bath (0 °C).
-
-
Initiation and Monitoring:
-
Prepare a solution of NBS in THF. Add a sub-stoichiometric amount of the NBS solution (e.g., 0.2 equivalents relative to the heterocycles) to the cooled mixture with vigorous stirring. Using a limiting amount of the electrophile ensures a competitive regime.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes).
-
Quench the reaction by adding a small amount of aqueous sodium thiosulfate solution.
-
-
Analysis:
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic layer by GC-MS.
-
Identify the peaks corresponding to unreacted pyrrole, unreacted furan, brominated pyrrole, and brominated furan.
-
By comparing the ratio of the products formed (and starting materials consumed) relative to the internal standard, the relative reactivity can be determined. A higher conversion of one heterocycle relative to the other indicates greater reactivity.
-
Expected Outcome: The analysis will show a significantly higher consumption of pyrrole and formation of bromopyrrole compared to furan, demonstrating pyrrole's greater reactivity in electrophilic aromatic substitution.[10][12]
Diagram: Heteroatom Influence on Aromaticity and Reactivity
Caption: Factors influencing the aromaticity and reactivity of heterocycles.
Implications in Drug Development
The aromatic character of a heterocyclic core is a critical parameter in medicinal chemistry.[21][22]
-
Metabolic Stability: Highly aromatic rings, like pyridine, are often more resistant to oxidative metabolism by cytochrome P450 enzymes. Less aromatic systems like furan can be more susceptible to metabolic opening or epoxidation.
-
Receptor Binding: The electron distribution within the ring, governed by its aromaticity and substituents, dictates its ability to participate in crucial interactions (e.g., hydrogen bonding, π-π stacking) with biological targets like enzymes and receptors.[22][23]
-
Solubility and Pharmacokinetics: The heteroatom and its involvement in the aromatic system influence the molecule's polarity and hydrogen bonding capacity, which in turn affects solubility, absorption, and distribution.[23]
By understanding and modulating the aromaticity of these scaffolds, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.[22]
Conclusion
The aromaticity of furan, pyrrole, and pyridine derivatives exists on a continuum, governed by the interplay between the heteroatom's electronegativity, its lone pair contribution to the π-system, and the electronic effects of substituents. The established order of aromaticity—Pyridine > Pyrrole > Furan—is inversely correlated with their reactivity in electrophilic aromatic substitution. A quantitative understanding, derived from computational methods like NICS and validated by experimental reactivity studies, is indispensable for professionals in chemical research and drug development. This knowledge empowers the rational design of molecules with tailored properties, accelerating the discovery of novel therapeutics and advanced materials.
References
-
Cieplak, T., et al. (2016). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 27(4), 1153-1163. [Link]
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
-
Dewar, M. J. S., & Trinajstic, N. (1971). Resonance Energies of Some Compounds Containing Nitrogen or Oxygen. Collection of Czechoslovak Chemical Communications, 36(9), 3456-3464. [Link]
-
Krygowski, T. M., et al. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Molecules, 27(2), 488. [Link]
-
Slideshare. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link]
-
Biu, A. A. (2015). Substituent Effects in Heterocyclic Systems. Advances in Heterocyclic Chemistry, 116, 137-192. [Link]
-
ResearchGate. Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]
-
Research and Reviews. Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]
-
International Journal of Advances in Engineering and Management. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Academia.edu. How to calculate NICS (Nucleus Independent Chemical Shift)? A general guide for beginners, some notes for experts. [Link]
-
CSIR NET LIFE SCIENCE COACHING. Order of Resonance Energy in Aromatic Molecules. [Link]
-
Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link]
-
Gutman, I., et al. (2007). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of the Serbian Chemical Society, 72(10), 999-1006. [Link]
-
SlidePlayer. Heterocyclic Chemistry. [Link]
-
ChemRxiv. A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. [Link]
-
Sciforum. Substituent Effect on the Aromaticity of 1,3-Azole Systems. [Link]
-
International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]
-
Filo. As the resonance energy of pyrrole is greater than furan then why pyrrole... [Link]
-
Preprints.org. The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. [Link]
-
ResearchGate. NICS(1) values averaged for all furan subunits in C‐3‐ to −6BFI (red)... [Link]
-
ChemistryStudent. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]
-
Poranne Research Group. NICS – Nucleus Independent Chemical Shift. [Link]
-
Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
-
GitHub. ElenaKusevska/NICS_prepare_input: Program and scripts to prepare and process NICS calculations. [Link]
-
Computational Chemistry List. SUMMARY of NICS. [Link]
-
PubMed. Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study. [Link]
-
Theochem @ Mercer University. [CHM 371] NICS. [Link]
-
Semantic Scholar. Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study. [Link]
-
The Journal of Organic Chemistry. Correction to “Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study”. [Link]
-
Experimental Methods. [Link]
-
National Institutes of Health. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. [Link]
-
ACS Omega. A Green, Facile Method for Selective α-Bromination of Flavanones. [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 5. echemi.com [echemi.com]
- 6. sciforum.net [sciforum.net]
- 7. poranne-group.github.io [poranne-group.github.io]
- 8. Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. (PDF) How to calculate NICS (Nucleus Independent Chemical Shift)? A general guide for beginners, some notes for experts. [academia.edu]
- 17. SUMMARY of NICS [ccl.net]
- 18. [CHM 371] NICS [theochem.mercer.edu]
- 19. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. rroij.com [rroij.com]
- 23. ijprajournal.com [ijprajournal.com]
Personal protective equipment for handling [2-(Furan-2-yl)pyridin-3-yl]methanamine
Operational and Safety Guide: Handling[2-(Furan-2-yl)pyridin-3-yl]methanamine
As a Senior Application Scientist, I recognize that handling novel, bifunctional heteroaromatic compounds requires moving beyond generic safety data sheets.[2-(Furan-2-yl)pyridin-3-yl]methanamine is a highly specialized building block utilized in advanced drug development. Because it contains both a primary methanamine moiety and a functionalized pyridine ring, it presents unique operational challenges—specifically regarding corrosivity, dermal toxicity, and environmental persistence.
This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative regulatory standards to provide a comprehensive, self-validating framework for handling this compound safely.
Chemical Profile & Hazard Causality
Because the specific toxicological profile of this exact proprietary molecule is not fully cataloged in standard databases, we must extrapolate its handling requirements from its closest structural analogs: 3-(aminomethyl)pyridine[1] and furfurylamine[2].
-
Corrosivity and Tissue Necrosis: The primary methanamine group (-CH₂NH₂) acts as a strong Lewis base. Upon contact with physiological moisture (skin, eyes, mucous membranes), the unprotonated amine extracts protons, generating hydroxide ions that rapidly hydrolyze lipid bilayers. This mechanism leads to liquefaction necrosis, causing severe skin burns and irreversible eye damage (analogous to GHS Hazard Statement H314)[2][3].
-
Systemic Toxicity: The lipophilic nature of the furan-pyridine backbone facilitates rapid dermal and gastrointestinal absorption. Once in the bloodstream, pyridine derivatives can induce neurotoxicity and hepatotoxicity (analogous to H302 and H312: Harmful if swallowed or in contact with skin)[2][3].
-
Thermal Instability: Heating this compound near its boiling point without proper exhaust or reflux scrubbing can lead to thermal decomposition, generating highly toxic nitrogen oxides (NOx)[3].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of corrosivity and systemic absorption, a rigorous, mechanistically grounded PPE protocol is required.
| Protective Equipment | Specification | Mechanistic Rationale & Causality |
| Hand Protection | Heavy-duty Nitrile (≥8 mil) or Neoprene gloves. | Amines rapidly permeate thin latex or vinyl barriers. Nitrile provides superior chemical resistance against basic organic amines, preventing dermal absorption[3]. |
| Eye Protection | Tight-fitting chemical splash goggles + Face shield. | The capillary action of liquid amines can spread corrosives across the cornea in seconds. A face shield prevents aerosolized droplets from reaching mucous membranes. |
| Body Protection | Flame-resistant (FR) lab coat & chemical-resistant apron. | Furfurylamine and similar derivatives can be flammable (H226)[2]. FR materials prevent ignition, while the apron blocks corrosive saturation from accidental spills. |
| Respiratory | Class II Type B2 Biological Safety Cabinet or Ducted Fume Hood. | Methanamines emit volatile, highly irritating vapors at room temperature. A face velocity of 80-100 fpm ensures vapors are exhausted away from the operator[3]. |
Standard Operating Procedures (SOP): Handling & Transfer
The following step-by-step methodology ensures that the compound is handled without exposing the operator to volatile fumes or aerosolized particulates.
-
Step 1: Environmental Setup. Conduct all transfers inside a certified fume hood. Ensure a chemical spill kit (containing citric acid and vermiculite) is immediately accessible on the benchtop.
-
Step 2: Inert Atmosphere Transfer. The furan ring is susceptible to oxidative degradation over time. Purge the receiving vessel with argon. Use positive displacement pipettes for liquids or anti-static spatulas for solids to minimize aerosolization.
-
Step 3: Execution. Keep vessels tightly capped when not actively transferring. Monitor reaction temperatures closely to avoid unintended exotherms and the release of NOx gases[3].
-
Step 4: Decontamination. Rinse all spatulas, glassware, and reusable equipment with a 5% acetic acid solution. Causality: The weak acid protonates the residual free amine, converting it into a water-soluble, non-volatile acetate salt. Follow this with a thorough deionized (DI) water rinse.
Fig 1: End-to-end operational workflow for handling and disposing of heteroaromatic amines.
Spill Response and Neutralization Plan
A spill of a corrosive amine requires a self-validating neutralization protocol to ensure the environment is definitively safe for re-entry.
-
Step 1: Evacuation & PPE. Immediately clear personnel from the area. If the spill is outside the fume hood, don a half-mask respirator equipped with ABEK (amine/ammonia) cartridges before approaching.
-
Step 2: Containment. Surround the spill with an inert absorbent such as vermiculite or dry sand. Crucial: Do not use sawdust or combustible materials, as the heat of neutralization or inherent flammability could trigger a fire[3].
-
Step 3: Neutralization. Slowly apply a 5-10% aqueous solution of citric acid or sodium bisulfate to the spill. Causality: The weak acid safely protonates the amine without the violent exothermic reaction that would occur with strong mineral acids. This converts the volatile, corrosive free amine into a stable, non-volatile ammonium salt[4].
-
Step 4: Validation. Test the neutralized slurry with broad-range pH paper. The protocol is self-validating: the area is only considered safe when the pH stabilizes between 6.0 and 8.0, confirming the complete elimination of the basic hazard.
-
Step 5: Collection. Sweep the neutralized solid into a high-density polyethylene (HDPE) container using non-sparking tools[2].
Fig 2: Mechanistic pathway of amine toxicity versus the self-validating neutralization protocol.
Environmental Disposal & RCRA Compliance
Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical wastes exhibiting corrosivity or toxicity must be managed strictly[5].
-
Segregation: Store[2-(Furan-2-yl)pyridin-3-yl]methanamine waste in dedicated, clearly labeled HDPE containers. Never mix amine waste with strong oxidizing agents or concentrated acids, as this can lead to catastrophic pressurization and explosion[6].
-
Drain Disposal Prohibition: Despite the water solubility of its protonated form, heteroaromatic amines must never be disposed of down the laboratory drain. They are toxic to aquatic life and can disrupt the microbial balance in publicly owned treatment works (POTW)[4].
-
Final Disposal: Label the container explicitly (e.g., "Hazardous Waste - Toxic/Corrosive Amine") and transfer it to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste hauler for high-temperature incineration[5].
References[2] Furfurylamine - Safety Data Sheet - ChemicalBook. Source: chemicalbook.com. View Source[3] FURFURYLAMINE FOR SYNTHESIS MSDS CAS No: 617-89-0 MSDS - Loba Chemie. Source: lobachemie.com. View Source[1] 3-(Aminomethyl)pyridine, 98+% 100 g | Buy Online | Thermo Scientific Chemicals. Source: thermofisher.com. View Source[4] Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. Source: bsu.edu. View Source[6] Laboratory Environmental Sample Disposal Information Document - EPA. Source: epa.gov. View Source[5] Use It Or Lose It - Lab Manager. Source: labmanager.com. View Source
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
